molecular formula C10H14K2N5O13P3 B1383492 Adenosine 5'-triphosphate, dipotassium salt CAS No. 42373-41-1

Adenosine 5'-triphosphate, dipotassium salt

Cat. No.: B1383492
CAS No.: 42373-41-1
M. Wt: 583.36 g/mol
InChI Key: YFPSRAQDZYNYPX-IDIVVRGQSA-L
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Description

Adenosine 5'-triphosphate, dipotassium salt is a useful research compound. Its molecular formula is C10H14K2N5O13P3 and its molecular weight is 583.36 g/mol. The purity is usually 95%.
The exact mass of the compound Adenosine 5'-triphosphate potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42373-41-1

Molecular Formula

C10H14K2N5O13P3

Molecular Weight

583.36 g/mol

IUPAC Name

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YFPSRAQDZYNYPX-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

ATP dipotassium salt molecular structure and weight

Technical Master File: ATP Dipotassium Salt ( )

Molecular Characterization, Stability Profiling, and Application Protocols

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal energy currency of biological systems.[1][2][3] While the disodium salt (

dipotassium salt (

)
1

1

Part 1: Molecular Architecture & Physicochemical Properties

Structural Composition

ATP consists of an adenine ring, a ribose sugar, and a triphosphate chain.[1][4] In the dipotassium salt form, two potassium ions (



1

Why the Salt Form Matters: At physiological pH (7.4), ATP is a polyanion (ATP

1


1




1
Technical Specifications (Datasheet)
PropertySpecification
Chemical Name Adenosine 5'-triphosphate dipotassium salt
CAS Number 42373-41-1
Molecular Formula

(Anhydrous basis)
Molecular Weight 583.36 g/mol (Anhydrous)
Hydration State Often supplied as dihydrate or trihydrate (Must verify CoA for exact mass)
Solubility

50 mg/mL in water (Clear, colorless)

259 nm (pH 7.[1][2]0)
Extinction Coeff.[2][5] (

)
15.4 mM

cm

at 259 nm
pKa Values 4.0 (amino group), 6.5 (secondary phosphate)
Molecular Connectivity Diagram

The following diagram illustrates the structural hierarchy and potassium coordination logic.

ATP_Structurecluster_0Triphosphate Chain (Energy Source)AdenineAdenine Base(Purine Core)RiboseRibose Sugar(Furanose Ring)Adenine->RiboseN-Glycosidic BondAlphaPAlpha Phosphate(Ester Bond)Ribose->AlphaPPhosphoester BondBetaPBeta Phosphate(Anhydride Bond)AlphaP->BetaPPhosphoanhydrideGammaPGamma Phosphate(High Energy)BetaP->GammaPPhosphoanhydrideK_Ion2x Potassium Ions (K+)(Counter-ions)K_Ion->BetaPIonic CoordinationK_Ion->GammaPIonic Coordination

Caption: Structural hierarchy of ATP dipotassium salt, highlighting the phosphate chain where K+ coordination stabilizes the high-energy anhydride bonds.[1]

Part 2: Strategic Applications

Enzymology & Kinase Assays

Many kinases require divalent cations (usually

11
  • Prevention of Inhibition: High concentrations of sodium (

    
    ) can inhibit certain ATPases and kinases (e.g., specific myosin isoforms).[1] 
    
    
    avoids this interference.
  • Physiological Relevance: For enzymes that are sensitive to ionic strength or specific cations (e.g.,

    
    -ATPase), using 
    
    
    ensures the background cation background remains physiologically consistent.[1]
In Vitro Transcription (IVT)

T7 RNA Polymerase reactions are highly sensitive to ionic strength.[1] Commercial transcription buffers often utilize spermidine and magnesium. Introducing additional sodium via

1

Part 3: Validated Protocols (The "How-To")

Preparation of Ultra-Pure 100 mM ATP Stock Solution

Objective: Create a stable, pH-neutral stock solution. Critical Constraint: ATP is acid-labile. Dissolving the salt in water often results in an acidic solution (pH ~3.5), which accelerates hydrolysis to ADP.[1] Immediate pH adjustment is mandatory.

Reagents:

  • ATP Dipotassium Salt (Solid).[1][2]

  • Nuclease-free water (cold).[1]

  • 1 M KOH (preferred over NaOH to maintain "potassium-only" system).[1]

  • 0.22

    
    m syringe filter.[6]
    

Protocol:

  • Calculations: Determine the mass required based on the specific molecular weight on your bottle's label (accounting for hydration).

    • Formula:

      
      [1]
      
  • Dissolution (Cold): Weigh the ATP powder into a pre-chilled tube. Add 80% of the final volume of cold nuclease-free water. Keep on ice.

  • pH Adjustment (The Critical Step):

    • Place the probe of a calibrated pH meter into the solution.

    • Slowly add 1 M KOH (or NaOH if K+ purity is not critical) dropwise.[1]

    • Target pH: 7.0 - 7.5 .

    • Warning: Do not overshoot pH > 8.0, as alkaline hydrolysis can occur.[7]

  • Final Volume: Add water to reach the final target volume.

  • Filtration: Sterilize using a 0.22

    
    m filter (PES or PVDF).
    
  • Validation (Self-Check):

    • Dilute 1:5000 in phosphate buffer (pH 7.0).

    • Measure Absorbance at 259 nm (

      
      ).[1][2]
      
    • Calculate actual concentration:

      
      .[1]
      
    • Note: This validates that you haven't lost mass to hydration or weighing errors.

Storage & Stability[3]
  • Short Term: 4°C for < 1 week.

  • Long Term: -20°C or -80°C.

  • Freeze/Thaw: Avoid repeated cycles.[3] Aliquot into single-use volumes (e.g., 50

    
    L) immediately after preparation.
    
Workflow Logic Diagram

ATP_WorkflowStartStart: Solid K2-ATPWeighWeigh Reagent(Account for Hydration)Start->WeighDissolveDissolve in 80% Vol(Keep on ICE)Weigh->DissolveCheckPHCheck pH(Likely Acidic ~3.5)Dissolve->CheckPHAdjustPHAdjust to pH 7.2-7.5(Use 1M KOH)CheckPH->AdjustPHCritical StepFinalVolAdjust to Final VolumeAdjustPH->FinalVolQCQC: Measure A259Calc Exact ConcFinalVol->QCValidationAliquotAliquot & Store(-20°C or -80°C)QC->Aliquot

Caption: Step-by-step workflow for preparing a validated, stable ATP stock solution, emphasizing the critical pH adjustment step.

References

  • Sigma-Aldrich. Adenosine 5′-triphosphate dipotassium salt hydrate Product Information. Retrieved from [1]

  • PubChem. Adenosine 5'-triphosphate dipotassium salt (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. ATP Solution (100 mM) Technical Guide. Retrieved from

  • New England Biolabs (NEB). Nucleotide Solutions & Reagents for Transcription. Retrieved from

  • ChemicalBook. Adenosine 5'-triphosphate dipotassium salt Properties and Stability. Retrieved from [1]

Biological Role of Dipotassium ATP in Cellular Energy Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, but its behavior in experimental and biological systems is dictated by its counter-ions. While the magnesium complex (Mg-ATP) is the bioactive substrate for most ATPases, the Dipotassium salt of ATP (K₂-ATP) represents the most physiologically relevant "storage" and "delivery" form for in vitro research.

This guide analyzes the critical role of K₂-ATP, distinguishing it from disodium (Na₂-ATP) and free acid forms. It elucidates why K₂-ATP is the preferred reagent for mimicking cytosolic conditions, optimizing enzyme kinetics, and maintaining mitochondrial integrity in drug development assays.

Part 1: Physicochemical Foundations

The Cationic Environment: K⁺ vs. Na⁺

In the eukaryotic cytosol, potassium (K⁺) is the dominant cation (~140 mM), while sodium (Na⁺) is kept low (~5-15 mM).[1][2][3][4][5][6][7][8] Using Na₂-ATP in high-concentration assays (e.g., 10 mM ATP) introduces 20 mM "non-physiological" Na⁺, which can inadvertently inhibit K⁺-dependent enzymes or alter protein solubility profiles.

Table 1: Comparative Properties of ATP Reagent Forms

FeatureDipotassium ATP (K₂-ATP)Disodium ATP (Na₂-ATP)ATP Free Acid
Physiological Relevance High (Mimics Cytosol)Low (Extracellular mimic)None (Highly Acidic)
Solubility (H₂O) > 50 mg/mL (High)~50 mg/mL (Good)Poor (Requires pH adj.)
pH in Solution ~6.0 - 7.0 (Near Neutral)~3.0 - 4.0 (Acidic)~2.5 - 3.5 (Very Acidic)
Hygroscopicity ModerateHigh (Often sticky)Low
Primary Utility Kinetic Assays, Organelle StudiesGeneral Buffers, StandardsChemical Synthesis
Stability and Hydrolysis

ATP is prone to hydrolysis (ATP → ADP + Pi). The rate of this degradation is pH- and metal-ion dependent.

  • Mechanism: Protonation of the γ-phosphate oxygen at low pH accelerates hydrolysis. K₂-ATP, providing a near-neutral solution upon dissolution, offers superior stability compared to the acid forms which auto-catalyze their own breakdown if not immediately buffered.

  • Ion Pairing: K⁺ ions have a larger ionic radius and lower charge density than Na⁺ or Mg²⁺, resulting in a looser ion pair with the phosphate chain. This allows for rapid exchange with Mg²⁺ when preparing the bioactive Mg-ATP complex.

Part 2: Biological Mechanisms & Signaling

The Bioactive Complex: Mg-ATP

While K₂-ATP is the reagent, Mg-ATP is the substrate.[1][2][4][6][9][10][11][12][13] The biological role of K₂-ATP is to serve as a rapidly dissociable donor of ATP⁴⁻ to Mg²⁺.

  • Reaction:

    
    
    
  • Why K₂? If Na₂-ATP is used, the displaced Na⁺ ions can compete for allosteric sites on enzymes (e.g., Pyruvate Kinase) or inhibit K⁺-dependent steps in ATPases.

Case Study: The Na⁺/K⁺-ATPase Pump

The most critical demonstration of K₂-ATP's specific utility is in the study of the Na⁺/K⁺-ATPase. This pump requires intracellular ATP and Na⁺, but extracellular K⁺. However, in in vitro microsomal assays, the "sidedness" is lost.

  • Inhibition Risk: Excess Na⁺ (from Na₂-ATP) can lock the enzyme in the E1 state, preventing the K⁺-stimulated dephosphorylation (E2-P → E2) required to complete the cycle.

  • K₂-ATP Advantage: Supplies the substrate without skewing the Na⁺:K⁺ ratio, allowing precise titration of activating cations.

NaK_ATPase_Cycle cluster_legend Critical K+ Role E1 E1 State (High Na+ Affinity) E1_ATP E1-ATP (Binding) E1->E1_ATP + Mg-ATP (from K2-ATP) E1_P E1-P (Occluded Na+) E1_ATP->E1_P Phosphorylation (Na+ dependent) E2_P E2-P (Open to Extracellular) E1_P->E2_P Conformational Change (Release 3 Na+) E2_K E2(K+) (Occluded K+) E2_P->E2_K Dephosphorylation (K+ Stimulated!) E2_K->E1 ATP Binding (Release 2 K+) note Using Na2-ATP here adds excess Na+, potentially inhibiting the E2-P -> E2_K transition.

Figure 1: The Na⁺/K⁺-ATPase Cycle. Highlighting the K⁺-dependent dephosphorylation step (Red to Pink transition) where reagent choice is critical.

Part 3: Experimental Applications & Protocols

Protocol: Preparation of Physiological Mg-ATP Stock (100 mM)

This protocol creates a stock solution that mimics cytosolic conditions, avoiding the acidification and sodium-loading associated with other forms.

Reagents:

  • Dipotassium ATP (K₂-ATP), Lyophilized powder (Purity >98%)

  • Magnesium Acetate (Mg(OAc)₂) or Magnesium Chloride (MgCl₂)

  • HEPES or TRIS buffer (pH 7.4)

Workflow:

  • Calculation: Determine mass for 10 mL of 100 mM ATP. (MW of K₂-ATP ~583.3 g/mol ).

    • Mass = 0.1 L × 0.1 mol/L × 583.3 g/mol = 5.833 g

  • Dissolution: Dissolve K₂-ATP in 6 mL of ddH₂O.

    • Check pH: It should be ~6.5. If < 5.0, adjust carefully with KOH (NOT NaOH).

  • Mg²⁺ Addition: Add MgCl₂ to a final concentration of 105 mM (slight excess ensures full complexation).

    • Note: This reaction is exothermic. Add slowly on ice.

  • Buffering: Add 1 M HEPES (pH 7.4) to a final concentration of 25 mM.

  • Volume Adjust: Bring to 10 mL with ddH₂O.

  • QC: Measure absorbance at 259 nm (

    
    ).
    
ATP Regenerating System (The "K-CK" System)

For long-duration assays (e.g., kinesin motility or protein synthesis), ATP must be regenerated to prevent ADP accumulation (which inhibits many ATPases).

Why K₂-ATP? Creatine Kinase (CK), the enzyme used for regeneration, has highest activity in high K⁺/low Na⁺ buffers.

System Components:

  • Enzyme: Creatine Kinase (Rabbit Muscle)

  • Substrate: Phosphocreatine (Di-Tris or Dipotassium salt)

  • Catalyst: K₂-ATP (0.1 mM "sparking" concentration)

ATP_Regeneration ATP ATP Substrate Biological Target ATP->Substrate Energy ADP ADP CK Creatine Kinase (Requires Mg2+) ADP->CK Substrate->ADP Hydrolysis PCr Phosphocreatine PCr->CK Cr Creatine CK->ATP Regeneration CK->Cr

Figure 2: ATP Regeneration Cycle. K₂-ATP initiates the cycle without introducing inhibitory Na⁺ ions, maintaining maximal Creatine Kinase turnover.

Part 4: Drug Development Implications

Mitochondrial Toxicity Screening

In drug safety screening (e.g., measuring Glu/Gal shift), mitochondrial health is assessed.

  • Role of K₂-ATP: When permeabilized cells are used to study respiration (Seahorse assays or Oroboros), the buffer must mimic the cytosol (High K⁺).

  • Data Integrity: Using Na-ATP in these buffers alters the mitochondrial membrane potential (

    
    ) because the Na⁺/H⁺ exchanger is activated differently than the K⁺/H⁺ exchanger, potentially masking drug toxicity.
    
Hydrotropic Effects in Formulation

Recent proteomic studies (see Ref 1) suggest ATP acts as a biological hydrotrope, keeping proteins soluble at high concentrations.

  • Relevance: In high-concentration protein formulations (e.g., monoclonal antibodies), K₂-ATP can be used as an excipient to prevent aggregation.

  • Mechanism: The triphosphate tail interacts with protein surfaces, while the K⁺ counter-ion provides a "salting-in" effect superior to Na⁺ at equivalent ionic strengths.

References

  • Sridharan, S., et al. (2019). "Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP."[14][15] Nature Communications. [Link][15]

  • Skou, J. C. (1957).[6] "The Influence of Some Cations on an Adenosine Triphosphatase from Peripheral Nerves." Biochimica et Biophysica Acta. [Link]

  • Gnaiger, E. (2021). "Mitochondrial pathways and respiratory control."[5] Bioenergetics Communications. [Link][5]

  • Vasta, J. D., et al. (2018). "Quantitative Analysis of Kinase Inhibitor Residence Time in Live Cells." Cell Chemical Biology. [Link]

Sources

Technical Guide: Stability, Storage, and Handling of ATP Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Foundation

Adenosine 5'-triphosphate (ATP) dipotassium salt is a critical reagent in biochemical assays, particularly those sensitive to sodium ions (e.g., potassium channel studies, specific ATPase kinetics). While functionally similar to the more common disodium salt, the dipotassium variant requires rigorous adherence to specific stability protocols to maintain its high-energy phosphoanhydride bonds.

The Core Challenge: ATP is thermodynamically unstable but kinetically stable in the absence of catalysts (enzymes, H+, OH-). Its degradation is driven by hydrolysis, which is accelerated by moisture, heat, and extreme pH. In the solid state, it is also subject to a slow dismutation reaction.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound: Adenosine 5'-triphosphate dipotassium salt

  • Role: Universal energy currency, phosphate donor, signaling molecule (purinergic receptors).[1]

  • Key Characteristic: High water solubility; significant hygroscopicity.

  • Critical Impurity: ADP (Adenosine Diphosphate), which acts as a potent competitive inhibitor in many kinase and ATPase assays.

Degradation Mechanisms: The Science of Instability

To preserve ATP, one must understand how it fails. Two distinct mechanisms drive degradation depending on the physical state of the material.

A. Hydrolysis (Solution State)

This is the primary degradation pathway in reconstituted samples. The terminal gamma-phosphate is attacked by water, releasing inorganic phosphate (Pi) and ADP.

  • Acid-Catalyzed: At pH < 4.0, the N-1 atom of the adenine ring is protonated, destabilizing the glycosidic bond and promoting phosphate hydrolysis.

  • Metal-Ion Catalysis: Divalent cations (Mg²⁺, Ca²⁺) stabilize ATP in biological systems but can accelerate non-enzymatic hydrolysis in stored solutions if temperature is not controlled.

B. Dismutation (Solid State)

In lyophilized or powder forms, residual moisture allows a slow bimolecular reaction where two ATP molecules exchange a phosphate group.

  • Reaction: 2 ATP → 1 ADP + 1 Adenosine 5'-tetraphosphate.[2]

  • Significance: This occurs even at -20°C if the powder is not strictly desiccated, leading to a gradual accumulation of impurities over years.

Visualization: ATP Degradation Pathways

The following diagram illustrates the chemical fate of ATP under stress conditions.

ATP_Degradation ATP ATP (Active) ADP ADP (Inhibitor) ATP->ADP Hydrolysis (Solution) High T, Low pH ATP->ADP Dismutation Product Tetra Adenosine Tetraphosphate ATP->Tetra Dismutation (Solid State) Residual Moisture Pi Inorganic Phosphate (Pi) ATP->Pi AMP AMP ADP->AMP Secondary Hydrolysis

Figure 1: Primary degradation pathways for ATP.[3] Red paths indicate hydrolysis (solution); Yellow paths indicate dismutation (solid state).

Storage Protocols

The stability of ATP dipotassium is binary: excellent in the frozen solid state, but fleeting in solution.

Part A: Powder Storage (Long-Term)
  • Temperature: -20°C is mandatory. Storage at 4°C is acceptable for days but insufficient for months.

  • Desiccation: The dipotassium salt is hygroscopic. Moisture absorption accelerates dismutation.

    • Protocol: Store vials inside a secondary container (sealed jar) containing active silica gel or molecular sieves.

  • Shelf Life: >2 years at -20°C (desiccated). Decomposition is typically <0.5% per year.[2]

Part B: Solution Storage (Short-Term)

Once reconstituted, the "biological clock" starts.

  • Solvent: Water or weak buffers (TE, HEPES).

  • pH: Adjust to pH 7.0 – 8.0 .

    • Critical Note: ATP solutions in water are naturally acidic (pH ~3.5).[2] You must neutralize with KOH (avoid NaOH to maintain "dipotassium" purity) to slow hydrolysis.

  • Temperature:

    • Bench: Keep on ice at all times.

    • Storage: -80°C is superior to -20°C for solutions.

    • Freeze-Thaw: Avoid.[4][5] Aliquot immediately.

Stability Data Summary
ConditionStateEstimated StabilityRisk Factor
-20°C (Desiccated) Powder> 2 YearsMoisture ingress (Dismutation)
+4°C Powder< 1 MonthHydrolysis via ambient moisture
+25°C (Room Temp) Powder< 1 WeekRapid degradation
-80°C Solution (pH 7)6 MonthsFreeze-thaw cycles
-20°C Solution (pH 7)1 MonthSlow hydrolysis
+4°C Solution (pH 7)24 - 48 HoursHydrolysis
+4°C Solution (pH 3.5)< 4 HoursAcid-catalyzed hydrolysis

Handling & Reconstitution Workflow

To ensure experimental reproducibility, follow this "Cold Chain" workflow. This protocol minimizes the time ATP spends in its vulnerable transition states.

Handling_Workflow Freezer 1. Retrieve from -20°C Equilibrate 2. Equilibrate to RT (Still Sealed) Freezer->Equilibrate Prevents Condensation Weigh 3. Rapid Weighing (Low Humidity) Equilibrate->Weigh Minimize Exposure Dissolve 4. Dissolve in Chilled Buffer Weigh->Dissolve Immediate pH_Adjust 5. Adjust pH to 7.0 (Use KOH, Keep Cold) Dissolve->pH_Adjust Critical Step Aliquot 6. Aliquot & Flash Freeze (-80°C) pH_Adjust->Aliquot Single Use Vials

Figure 2: The "Cold Chain" workflow for ATP reconstitution. Step 2 is often skipped but is vital to prevent condensation inside the stock vial.

Detailed Protocol Steps
  • Equilibration: Remove the stock vial from the freezer and let it sit at room temperature for 15 minutes before opening . This prevents atmospheric water vapor from condensing onto the cold powder, which would degrade the remaining stock.

  • Weighing: Work quickly. If possible, use pre-weighed vials to avoid scooping.

  • Reconstitution: Dissolve in chilled, nuclease-free water.

  • Neutralization: The pH will drop to ~3.5. Add small volumes of 1N KOH while keeping the tube on ice. Check pH with micro-strips or a calibrated meter. Target pH 7.0–7.5.

  • Aliquoting: Do not store the bulk solution. Divide into single-use volumes (e.g., 50 µL) and freeze at -80°C.

Quality Control: HPLC Validation

Trust but verify. If an assay fails, the ATP integrity is the first suspect. The following HPLC method is the industry standard for validating ATP purity and quantifying ADP contamination.

Method Parameters
  • Column: C18 Reverse Phase (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase: 100 mM Phosphate Buffer (pH 7.0) or Ammonium Acetate (for Mass Spec compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 259 nm (Adenine absorption maximum).

  • Retention Order: ATP elutes first (most polar due to 3 phosphates), followed by ADP, then AMP. Note: In Ion-Exchange chromatography, the order is reversed (AMP -> ADP -> ATP).

Pass Criteria:

  • ATP Peak Area: > 95%[5]

  • ADP Contamination: < 2% (Critical for kinetic assays)

References

  • Sigma-Aldrich. Product Information: Adenosine 5'-triphosphate disodium salt hydrate. Retrieved from

  • Cayman Chemical. Adenosine 5'-triphosphate (sodium salt) Product Information. Retrieved from

  • Bock, R. M., et al. (1956). The enthalpy change of adenosine triphosphate hydrolysis.[6] Journal of Biological Chemistry, 218(2), 945-956.

  • Thermo Fisher Scientific. Adenosine-5'-triphosphate disodium salt hydrate, 98%. Retrieved from

  • Tocris Bioscience. ATP disodium salt Technical Data. Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of ATP Dipotassium Salt in Aqueous and Buffered Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes. For researchers, scientists, and drug development professionals, the preparation of accurate and stable ATP solutions is a foundational prerequisite for reliable and reproducible experimental outcomes. The dipotassium salt of ATP is a commonly utilized form of this critical nucleotide. This in-depth technical guide provides a comprehensive overview of the solubility of ATP dipotassium salt in water and common biological buffers, offering field-proven insights into the principles and best practices for its preparation, validation, and storage.

The Physicochemical Landscape of ATP Dipotassium Salt

Adenosine 5'-triphosphate is a hydrophilic molecule composed of an adenine base, a ribose sugar, and a triphosphate chain. The dipotassium salt form indicates that two of the acidic protons of the triphosphate moiety are replaced by potassium ions. This salt form is a white, crystalline powder.

Intrinsic Solubility in Water

The solubility of ATP dipotassium salt in water is a critical starting point for the preparation of any aqueous solution.

SolventSolubility (mg/mL)Molar Concentration (approx.)
Water50[1]~85.7 mM

Note: The molecular weight of anhydrous ATP dipotassium salt is approximately 583.36 g/mol . The actual concentration may vary depending on the hydration state of the salt.

This high intrinsic solubility in water provides a flexible foundation for the preparation of concentrated stock solutions.

The Critical Role of pH in ATP Stability and Solubility

Dissolving ATP dipotassium salt in unbuffered water will result in a mildly acidic solution. This acidic environment can promote the hydrolysis of the phosphoanhydride bonds, leading to the degradation of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP).

ATP_Hydrolysis ATP ATP ADP ADP ATP->ADP + H₂O - Pi AMP AMP ATP->AMP + H₂O - PPi ADP->AMP + H₂O - Pi Pi Inorganic Phosphate (Pi) PPi Pyrophosphate (PPi)

To ensure the stability of ATP in solution, it is imperative to maintain the pH within a neutral range. ATP solutions are most stable between pH 6.8 and 7.4.[2] Outside of this range, the rate of hydrolysis increases significantly. Therefore, the preparation of ATP solutions in appropriate buffers is not just a matter of solubility but a critical step in maintaining the integrity of the molecule.

Solubility and Stability in Common Biological Buffers

While ATP dipotassium salt is readily soluble in water, its practical application in biological assays necessitates its dissolution in buffered solutions that maintain a stable physiological pH. The choice of buffer can influence not only the solubility but also the stability of the ATP solution.

While specific quantitative solubility data for ATP dipotassium salt in various biological buffers is not extensively published, its high aqueous solubility suggests that it will be soluble to high concentrations in most common buffers, provided the pH is appropriately adjusted. The practical solubility limit will often be determined by the desired final concentration for the experiment rather than the chemical solubility limit of the salt.

TRIS (Tris(hydroxymethyl)aminomethane) Buffer

TRIS is a widely used buffer in molecular biology and biochemistry with a buffering range of 7.0-9.2.

  • Preparation Insight: When preparing an ATP solution in TRIS buffer, it is crucial to adjust the pH of the final solution to the desired value (typically 7.4-7.5) after the addition of the ATP dipotassium salt. The inherent acidity of the dissolved ATP will lower the pH of the buffer. Use a concentrated solution of NaOH or KOH for pH adjustment to minimize volume changes.

  • Stability Considerations: ATP is generally stable in TRIS buffer at a neutral pH when stored properly. However, it is important to be aware that the pH of TRIS buffers is temperature-dependent; the pH decreases as the temperature increases.[3] This should be taken into account when preparing and using ATP-containing TRIS buffers for experiments conducted at different temperatures.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer

HEPES is a zwitterionic buffer with a pKa of ~7.5 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.8-8.2.

  • Preparation Insight: HEPES offers the advantage of having a pKa closer to physiological pH and being less susceptible to temperature-induced pH shifts compared to TRIS.[4] As with TRIS, the pH of the final ATP solution in HEPES buffer should be verified and adjusted as necessary.

  • Stability Considerations: The stability of ATP in HEPES buffer at a neutral pH is expected to be high, particularly due to the buffer's robust pH maintenance.

MOPS (3-(N-morpholino)propanesulfonic acid) Buffer

MOPS is another Good's buffer with a pKa of 7.2, providing good buffering capacity in the pH range of 6.5-7.9.

  • Preparation Insight: Similar to HEPES, MOPS is a suitable buffer for ATP solutions. The standard procedure of dissolving the ATP dipotassium salt and adjusting the final pH should be followed.

  • Stability Considerations: ATP is expected to be stable in MOPS buffer at a neutral pH.

Buffer_Selection cluster_buffers Common Biological Buffers cluster_factors Key Considerations for ATP Solutions TRIS TRIS (pH 7.0-9.2) HEPES HEPES (pH 6.8-8.2) MOPS MOPS (pH 6.5-7.9) Solubility High Intrinsic Solubility Solubility->TRIS Generally high in all Solubility->HEPES Generally high in all Solubility->MOPS Generally high in all Stability pH Dependent Stability (Optimal: 6.8-7.4) Stability->TRIS Requires pH adjustment Stability->HEPES Requires pH adjustment Stability->MOPS Requires pH adjustment Temp Temperature Effects on pH & Stability Temp->TRIS Significant pH shift Temp->HEPES Minimal pH shift Temp->MOPS Moderate pH shift

Experimental Protocols: Preparation and Validation of ATP Solutions

The following protocols provide detailed, step-by-step methodologies for the preparation and validation of ATP dipotassium salt solutions.

Preparation of a Concentrated ATP Stock Solution (e.g., 100 mM)

Materials:

  • ATP dipotassium salt (anhydrous or hydrated)

  • High-purity, nuclease-free water

  • 1 M NaOH or 1 M KOH solution

  • Calibrated pH meter

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Calculate the required mass: Determine the mass of ATP dipotassium salt needed to prepare the desired volume and concentration of the stock solution. Remember to account for the molecular weight of any waters of hydration if you are not using the anhydrous form.

  • Initial Dissolution: In a sterile conical tube, dissolve the calculated mass of ATP dipotassium salt in approximately 80% of the final desired volume of high-purity water. For example, for a 10 mL final volume, start with 8 mL of water.

  • pH Adjustment (Critical Step): Place the tube on ice to minimize hydrolysis. Slowly add small increments of 1 M NaOH or 1 M KOH while gently vortexing. Continuously monitor the pH using a calibrated pH meter. Adjust the pH to 7.4-7.5.[5] This step is crucial as dissolving ATP will make the solution acidic.

  • Final Volume Adjustment: Once the target pH is reached, add high-purity water to bring the solution to the final desired volume.

  • Aliquoting and Storage: Dispense the ATP stock solution into small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[5] Avoid repeated freeze-thaw cycles.[6]

ATP_Prep_Workflow start Start calculate Calculate Mass of ATP Dipotassium Salt start->calculate dissolve Dissolve in ~80% Final Volume of Nuclease-Free Water calculate->dissolve adjust_ph Adjust pH to 7.4-7.5 with NaOH/KOH on Ice dissolve->adjust_ph final_volume Bring to Final Volume with Nuclease-Free Water adjust_ph->final_volume aliquot Aliquot into Single-Use Tubes final_volume->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Validation of ATP Concentration

It is best practice to validate the concentration of your prepared ATP stock solution. This ensures the accuracy of your downstream experiments.

This is a rapid and straightforward method for estimating ATP concentration.

Protocol:

  • Dilute the ATP stock solution: Prepare a significant dilution of your ATP stock solution in the same buffer used for its preparation. A 1:1000 or 1:2000 dilution is typically appropriate.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 259 nm. Use the buffer as a blank.

  • Calculate Concentration: Use the Beer-Lambert law to calculate the concentration: A = εbc Where:

    • A = Absorbance at 259 nm

    • ε (epsilon) = Molar extinction coefficient of ATP at pH 7.0, which is 15,400 M⁻¹cm⁻¹ at 259 nm.[1]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration in Molarity (mol/L)

    Rearrange the formula to solve for concentration: c = A / (εb). Remember to multiply the calculated concentration by the dilution factor to determine the concentration of your original stock solution.

HPLC provides a more accurate and specific measurement of ATP concentration, as it can separate ATP from its degradation products (ADP and AMP).

Protocol Outline:

  • System: A reverse-phase HPLC system with a C18 column and a UV detector set to 254 nm or 259 nm is commonly used.[7]

  • Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[7]

  • Standard Curve: Prepare a series of ATP standards of known concentrations.

  • Sample Preparation: Dilute your ATP stock solution to fall within the linear range of the standard curve.

  • Analysis: Inject the standards and the diluted sample. Quantify the ATP concentration in your sample by comparing its peak area to the standard curve. A detailed protocol can be found in the work of Peron et al. (2021).[7]

This is a highly sensitive method that relies on the ATP-dependent light-producing reaction catalyzed by firefly luciferase.[8]

Protocol Outline:

  • Reagents: A kit containing luciferase, luciferin, and a suitable buffer is typically used.

  • Standard Curve: Prepare a dilution series of a known ATP standard.

  • Sample Preparation: Dilute your ATP stock solution to a concentration within the dynamic range of the assay.

  • Measurement: Add the luciferase-luciferin reagent to the standards and the diluted sample. Measure the resulting luminescence using a luminometer.

  • Quantification: Determine the ATP concentration in your sample by interpolating its luminescence signal on the standard curve. Detailed protocols are often provided with commercial ATP assay kits.[8]

Best Practices for Storage and Handling

  • Temperature: For long-term stability, store aliquots of your concentrated ATP stock solution at -80°C.[5] For short-term storage (up to a few weeks), -20°C is acceptable.[6]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing an ATP solution can lead to degradation. Prepare single-use aliquots to minimize this.[6]

  • pH: Ensure the pH of your stock solution is within the stable range of 6.8-7.4.

  • Nuclease Contamination: Use nuclease-free water, pipette tips, and tubes to prevent enzymatic degradation of ATP.

  • Light Exposure: While not as critical as for some other reagents, it is good practice to protect ATP solutions from prolonged exposure to light.

Conclusion

The successful use of ATP dipotassium salt in research and development hinges on a thorough understanding of its solubility and stability. While highly soluble in water, the critical determinant of its utility is the maintenance of a stable, neutral pH through the use of appropriate buffers. By following the detailed protocols for preparation, validation, and storage outlined in this guide, researchers can ensure the integrity of their ATP solutions, leading to more reliable and reproducible experimental data. The principles of careful pH management, proper storage, and concentration validation are the cornerstones of working with this fundamental biological molecule.

References

  • OrganSlices. (n.d.). ATP assay. Retrieved from [Link]

  • Peron, M., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(21), 6324.
  • ResearchGate. (2015, February 4). Are there any ways to store ATP in -20 or -80 in aqueous form? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. Retrieved from [Link]

  • Pinton, P., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals.
  • Quora. (2020, November 1). Why is ATP not good for long-term storage? Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Peron, M., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(21), 6324.
  • SickKids Research Institute. (n.d.). Bio-HPLC Application Note_ATP ADP Quantitation Assay. Retrieved from [Link]

  • Law, T. D., et al. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry Detection.
  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • Sridharan, S., et al. (2019). Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP.
  • Desheng Chemical. (2024, April 19). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). ATP hydrolysis. Retrieved from [Link]

  • Sarkar, M., & Paul, S. (2022).
  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION: HEPES. Retrieved from [Link]

  • ResearchGate. (2023, May 25). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? Retrieved from [Link]

  • Gango, A., et al. (2021). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 11(1), 196-206.
  • Smietana, M., et al. (2023). ATP Can Act as a Stabilizer on Neutral Macromolecules. The Journal of Physical Chemistry B, 127(34), 7464-7471.
  • Science Forums. (2014, June 5). How to make stable ATP solutions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: ATP Dipotassium Salt as a Nucleotide Source in Cell-Free Expression Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cell-Free Protein Synthesis (CFPS) systems offer an "open" biochemical environment, allowing researchers to manipulate transcription and translation machinery directly.[1] However, the efficiency of these systems is inextricably linked to ionic homeostasis and energy regeneration. This application note details the critical role of Adenosine 5'-Triphosphate (ATP) Dipotassium Salt as the primary energy source. Unlike sodium salts, which can inhibit translational initiation, or Tris salts, which exhibit temperature-dependent pH instability, dipotassium salts maintain the physiological


 environment required for ribosomal stability. This guide provides a mechanistic rationale for material selection, a validated protocol for preparing pH-balanced ATP stocks using KOH, and a self-validating Magnesium/Potassium titration workflow to maximize protein yield.

Scientific Foundation: The Ionic & Energetic Landscape

The "Cation Effect": Why Potassium?

In E. coli S30 extracts and Wheat Germ systems, the ribosome is a massive polyelectrolyte complex stabilized by magnesium (


) and potassium (

) ions.
  • Potassium (

    
    ):  Essential for peptidyl transferase activity and ribosomal subunit association. Intracellular 
    
    
    
    concentrations in E. coli are typically 100–150 mM.
  • Sodium (

    
    ):  While often used in general biochemistry, 
    
    
    
    is antagonistic to protein synthesis machinery at high concentrations, specifically inhibiting the formation of the translation initiation complex [1].
  • Conclusion: Using ATP disodium salt introduces inhibitory

    
     ions (2 moles of Na per mole of ATP). ATP Dipotassium salt (
    
    
    
    -ATP) contributes to the necessary
    
    
    pool without introducing inhibitory counter-ions.
The Magnesium-ATP Chelation Balance

ATP is not only a substrate; it is a potent chelator of divalent cations.



The affinity constant (

) is high. Consequently, the concentration of free magnesium (

) available to stabilize ribosomes is determined by the equation:

If ATP concentration is increased to fuel the reaction without a compensatory increase in

, the ribosomes destabilize, and synthesis halts. Conversely, excess

promotes RNA hydrolysis and non-specific aggregation.
Energy Regeneration Logic

In batch CFPS, ATP is consumed rapidly. To prevent "energy exhaustion," a regeneration system (e.g., Creatine Phosphate/Creatine Kinase or PEP/Pyruvate Kinase) is employed to recycle ADP back to ATP.

ATP_Regeneration ATP ATP (Active) Process_Syn Protein Synthesis (Ribosome) ATP->Process_Syn Energy Input ADP ADP (Spent) Process_Regen Regeneration (Kinase) ADP->Process_Regen Recycling Substrate Energy Source (Creatine Phos / PEP) Substrate->Process_Regen Phosphate Donor Byproduct Byproduct (Creatine / Pyruvate) Process_Syn->ADP Hydrolysis Process_Regen->ATP Phosphorylation Process_Regen->Byproduct

Figure 1: The ATP regeneration cycle in CFPS.[2][3] The initial ATP spike is provided by the K2-ATP salt, while the regeneration system maintains the pool. Note that regeneration efficiency depends on the ratio of free Mg2+.

Material Selection Guide

Table 1: Comparison of ATP Salt Forms for CFPS

Salt FormCounter-Ion ImpactpH StabilitySuitability for CFPS
ATP Dipotassium (

-ATP)
Positive: Contributes to physiological

pool.
Stable when adjusted with KOH.Optimal (Gold Standard)
ATP Disodium (

-ATP)
Negative:

inhibits initiation at >50mM.
Stable.Sub-optimal (Avoid in high-yield systems)
ATP Tris SaltNeutral/Negative: Tris has high

.
pH shifts during incubation (37°C).Not Recommended
Free AcidN/A: Requires massive base addition to dissolve.Acidic (pH ~3.0) - Unstable.Requires careful prep

Protocol 1: Preparation of High-Quality ATP Stock

Objective: Create a pH-neutral, concentration-verified ATP stock solution without introducing sodium.

Reagents
  • ATP Dipotassium Salt (Lyophilized powder).

  • Nuclease-Free Water.[4]

  • 3 M KOH (Potassium Hydroxide) – Do NOT use NaOH.

  • Liquid Nitrogen (for storage).[1][4]

Procedure
  • Calculation: Calculate the mass required for a 100 mM stock.

    • Note: ATP is hygroscopic. The actual molecular weight often includes hydration water. Assume ~5-10% water weight if not specified, or measure concentration via UV (Step 4).

  • Dissolution: Dissolve the ATP powder in 80% of the final volume of Nuclease-Free Water.

    • Observation: The solution will be highly acidic (pH ~3.5). ATP is unstable at acidic pH for long periods. Work quickly on ice.

  • pH Adjustment (The Critical Step):

    • Place the tube on a magnetic stirrer with a micro-stir bar.

    • Monitor pH with a micro-probe.

    • Slowly add 3 M KOH dropwise.

    • Target: pH 7.0 – 7.5.

    • Caution: Do not overshoot.[5] High pH (>8.5) causes hydrolysis.

  • Volume Adjustment: Add water to reach the final target volume.

  • Validation (Self-Correction):

    • Dilute 1:1000 in water.

    • Measure Absorbance at 259 nm (

      
      ).[5]
      
    • Calculate concentration:

      
      .
      
    • Why? Weighing errors due to water content are common. UV quantification ensures the stoichiometry in the reaction is accurate.

  • Storage: Aliquot (50-100

    
    L) and flash freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles.
    

Protocol 2: The Mg/K Titration Matrix (Optimization)

Objective: Determine the optimal Magnesium and Potassium concentrations for a specific extract batch.

Because ATP chelates Magnesium, every time you change the ATP concentration, you must re-optimize Magnesium.

Experimental Design

Create a


 matrix of reactions (15 

L each) in a 96-well plate or PCR strips.
  • Variable A (Magnesium Glutamate): 8 mM, 12 mM, 16 mM, 20 mM.

  • Variable B (Potassium Glutamate): 80 mM, 100 mM, 120 mM, 140 mM.

  • Constant: ATP (e.g., 1.2 mM for S30, or higher for PURE system).

Workflow Diagram

Titration_Workflow Prep 1. Prepare Master Mix (Extract, AA, Energy, DNA) Minus Mg/K Matrix 2. Dispense into Matrix (Add varying Mg / K) Prep->Matrix Incubate 3. Incubation (37°C for E. coli, 25°C for Wheat) 2-4 Hours Matrix->Incubate Analysis 4. Analysis (GFP Fluorescence or Western Blot) Incubate->Analysis Decision 5. Select Optima (Highest Yield / Soluble Fraction) Analysis->Decision

Figure 2: The optimization workflow. This matrix must be performed for every new batch of cell extract or whenever the ATP source concentration is altered.

Step-by-Step
  • Master Mix: Prepare a mix containing Cell Extract, Amino Acids, ATP (

    
     salt), Regeneration system (PEP/CP), and Plasmid DNA. Leave volume for salts.
    
  • Salt Addition: Add the calculated Mg-Glutamate and K-Glutamate to the wells according to the matrix.

  • Incubation:

    • E. coli:[3][6][7][8] 30°C or 37°C for 2–4 hours.

    • Wheat Germ:[1] 25°C for 16–20 hours.

  • Readout: If expressing GFP, measure fluorescence directly. If not, use TCA precipitation and scintillation counting (if radioactive) or Western Blot.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
White precipitate in reaction Magnesium Phosphate precipitation.ATP hydrolysis releases inorganic phosphate (

), which precipitates with

. Reduce incubation time or switch to a Pyruvate/Glutamate energy source to recycle

.
Low Yield, High ATP Magnesium sequestration.High ATP (

mM) stripped all free

. Shift the Mg titration curve upward (add more Mg).
Variable results between days ATP Hydrolysis in stock.ATP hydrolyzes to ADP/AMP if stored at 4°C or thawed repeatedly. Use fresh aliquots from -80°C.
pH Drift Use of Tris or improper stock prep.[9]Ensure ATP stock was adjusted with KOH to pH 7.2. Use HEPES buffer (pH 7.5-8.0) for better stability than Tris.

References

  • Kim, D. M., & Swartz, J. R. (2001). Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis. Biotechnology and Bioengineering.[7]

  • Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Biotechnology and Bioengineering.[7]

  • Calhoun, K. A., & Swartz, J. R. (2005). An economical method for cell-free protein synthesis using glucose and nucleoside monophosphates. Biotechnology Progress.

  • Levine, M. Z., et al. (2019). Thermodynamic analysis of cell-free protein synthesis reactions. Molecular Systems Biology.

  • User's Guide to Cell-Free Protein Synthesis. (2018). Methods in Molecular Biology.

Sources

High-Performance ATPase Activity Measurement: Dipotassium ATP Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

This technical guide outlines the standard protocols for measuring ATPase activity utilizing Dipotassium Adenosine Triphosphate (


) . While Disodium ATP (

) is the industry standard for general kinase assays,

is the critical substrate of choice for characterizing ion-transport ATPases (e.g.,

-ATPase,

-ATPase) and enzymes sensitive to sodium background. This guide details two methodologies: the NADH-Coupled Enzyme Assay (for steady-state kinetics) and the Malachite Green Phosphate Assay (for high-throughput endpoint screening), with a specific focus on ion control and signal integrity.

Part 1: Strategic Rationale & Mechanistic Insight

Why Dipotassium ATP ( )?

The choice of salt form dictates the ionic baseline of your assay.

  • Sodium Exclusion: Many P-type ATPases are regulated by intracellular sodium concentrations. Commercial

    
     introduces uncontrolled 
    
    
    
    (typically 2 moles of Na per mole of ATP), which can mask allosteric effects or artificially saturate sodium-binding sites.
    
    
    allows the researcher to titrate
    
    
    explicitly from 0 mM to physiological levels.
  • Physiological Relevance: Intracellular potassium concentrations (~140 mM) are significantly higher than sodium (~10 mM). Using potassium salts mimics the cytosolic environment where the ATP-binding domain resides.

The "True Substrate": Mg-ATP Stoichiometry

ATPases do not hydrolyze free ATP; they hydrolyze the Mg-ATP complex .

  • Protocol Criticality: Your assay buffer must contain sufficient

    
     to complex all ATP and provide free 
    
    
    
    if the enzyme requires it for catalysis.
  • Standard Ratio: A molar ratio of 1:1.2 (ATP:Mg) is recommended. For a 5 mM ATP reaction, use at least 6 mM

    
    . Excess free ATP (uncomplexed) can act as a competitive inhibitor for some enzymes.
    

Part 2: Method A - Continuous Kinetic Assay (NADH-Coupled)

Best For: Determination of


, 

, and detailed mechanistic studies. Principle: This assay regenerates ATP, keeping substrate concentration constant.[1] The hydrolysis of ATP is coupled to the oxidation of NADH, measured as a decrease in absorbance at 340 nm .[1]
Reaction Pathway Visualization

The following diagram illustrates the regenerating system. Note how Pyruvate Kinase (PK) recycles ADP back to ATP, ensuring the ATPase never experiences product inhibition by ADP.

ATPase_Coupled_System ATP ATP ATPase_Enz Target ATPase ATP->ATPase_Enz ADP ADP PK Pyruvate Kinase ADP->PK Pi Pi (Inorganic) PEP PEP (Phosphoenolpyruvate) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (High Abs @ 340nm) NADH->LDH NAD NAD+ (Low Abs @ 340nm) Lactate Lactate ATPase_Enz->ADP ATPase_Enz->Pi PK->ATP Regeneration PK->Pyruvate LDH->NAD Signal Readout LDH->Lactate

Figure 1: The NADH-coupled regenerative system.[1] Stoichiometry is 1:1:1 (1 ATP hydrolyzed = 1 NADH oxidized).

Reagents & Preparation[3]
  • Assay Buffer (5X Stock): 250 mM HEPES (pH 7.5), 500 mM KCl, 25 mM

    
    .
    
    • Note: Avoid sodium-based buffers (PBS) if characterizing Na-dependence.

  • Substrate Solution: 100 mM

    
     (Sigma A5394 or equivalent). Adjust pH to 7.0 with KOH/Tris base, as stock solutions are acidic.
    
  • Coupling Mix (Master Mix):

    • NADH: 10 mM stock (freshly prepared, light sensitive).

    • PEP (Phosphoenolpyruvate): 100 mM stock.

    • PK/LDH Enzyme Mix: Commercial mix (e.g., Sigma P0294) containing ~600 U/mL PK and ~900 U/mL LDH.

Step-by-Step Protocol (96-Well Plate Format)
  • Prepare Reaction Mix (per well):

    • 20 µL 5X Assay Buffer

    • 2 µL PEP (100 mM stock

      
       2 mM final)
      
    • 3 µL NADH (10 mM stock

      
       0.3 mM final)
      
    • 1 µL PK/LDH Mix (Excess units required; ~5-10 U/well)

    • 
       µL Target Enzyme (Optimized to give 
      
      
      
      of 0.02–0.1 per min)
    • 
       to 90 µL.
      
  • Baseline Read: Incubate at reaction temp (e.g., 37°C) for 5 mins inside the plate reader. Monitor

    
     to ensure stability (no spontaneous NADH oxidation).
    
  • Initiate: Add 10 µL of

    
     (Start concentration typically 1-5 mM final).
    
  • Measure: Read Absorbance at 340 nm every 30 seconds for 20-40 minutes. Shake plate for 3s before each read.

Data Analysis

Calculate the Specific Activity (SA) using the extinction coefficient of NADH (


).




  • Pathlength Correction: For a standard 96-well plate with 100 µL volume, pathlength is approx 0.3 cm , but this must be verified for your specific plate type.

Part 3: Method B - Endpoint Phosphate Assay (Malachite Green)

Best For: High-throughput screening (HTS), inhibitor profiling (


), and enzymes with very low turnover numbers.
Principle:  Detects free inorganic phosphate (

) released during hydrolysis.[2]
Reagents
  • Malachite Green Reagent:

    • Solution A: 0.1% (w/v) Malachite Green Carbinol base in

      
      .
      
    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4M HCl.

    • Working Reagent: Mix A:B in 3:1 ratio. Stir for 30 min, filter (0.2 µm). Add Tween-20 to 0.01%.

  • Quencher: 34% Sodium Citrate.

Step-by-Step Protocol
  • Reaction Setup: Mix Enzyme + Buffer + Test Compounds in 40 µL volume.

  • Initiation: Add 10 µL

    
     (Final conc. typically 10-100 µM).
    
    • Critical: Phosphate contamination in commercial ATP can cause high background. Use high-grade ATP (

      
      ).
      
  • Incubation: Incubate at 37°C for desired time (endpoint).

  • Development: Add 100 µL Malachite Green Working Reagent.

  • Quench: After 2 minutes, add 10 µL Sodium Citrate (stops non-enzymatic acid hydrolysis of ATP).

  • Read: Measure Absorbance at 620–650 nm after 15 minutes.

Data Presentation: Method Comparison
FeatureNADH-Coupled AssayMalachite Green Assay
Data Type Continuous (Kinetic)Endpoint (Snapshot)
Sensitivity Moderate (

nmol ADP)
High (

pmol Pi)
Interference Compounds absorbing @ 340nmPhosphate contamination
Linearity Excellent (Substrate regenerated)Limited (Product inhibition possible)
Reagent Cost Higher (Enzymes + NADH)Very Low

Part 4: Troubleshooting & Self-Validating Systems

The "No-Enzyme" Slope Check

Every plate must include a "No-Enzyme" control (Buffer + ATP + NADH/Regeneration system).

  • Observation: If this control shows a slope

    
     OD/min, you have Non-Enzymatic Hydrolysis  or Contaminated Reagents .
    
  • Solution: Check the pH of the ATP stock. Acidic ATP hydrolyzes spontaneously. Ensure ATP stock pH is adjusted to 7.0-7.5 immediately upon solvation.

The "NADH-Crash" Validation

In the Coupled Assay, if the signal drops to zero (baseline) instantly:

  • Cause: Your enzyme activity is too high; all NADH was oxidized in the dead-time (mixing).

  • Fix: Dilute enzyme 10-fold or increase NADH concentration to 0.5 mM.

Phosphate Scavenging (Malachite Green)

Glassware is a major source of phosphate contamination.

  • Protocol Rule: Use dedicated plasticware. Rinse all containers with

    
     (Milli-Q) before use. Do not use phosphate-based detergents (e.g., some dish soaps) to clean equipment used for this assay.
    

References

  • Norby, J. G. (1988). "Coupled assay of Na+,K+-ATPase activity." Methods in Enzymology, 156, 116-119.

  • Kiianitsa, K., et al. (2003). "NADH-coupled ATPase assay for Rad54 ATPase." University of California, Davis - Heyer Lab Protocols.

  • Sigma-Aldrich. "Pyruvate Kinase/Lactate Dehydrogenase from rabbit muscle - Product Information."

  • Lanzetta, P. A., et al. (1979). "An improved assay for nanomole amounts of inorganic phosphate." Analytical Biochemistry, 100(1), 95-97.

  • BellBrook Labs. "ATPase Assays: A Guide for Researchers."

Sources

Troubleshooting & Optimization

preventing degradation of ATP dipotassium salt in solution

[1]

Module 4: Experimental Protocols (Self-Validation)

Do not assume your ATP is good. Prove it.

Protocol A: The "Quick Check" (UV Quantification)

Use this to verify concentration and rule out gross degradation.[1]

  • Preparation: Dilute your stock (e.g., 100 mM) 1:1000 in 100 mM Phosphate Buffer (pH 7.0).

    • Note: We use phosphate buffer here only for the measurement to match the extinction coefficient standard conditions.

  • Measurement: Measure Absorbance at 259 nm (A259) using a quartz cuvette.

  • Calculation:

    
    [1]
    
    • 
       (Extinction Coefficient) = 15,400 M⁻¹cm⁻¹  (15.4 mM⁻¹cm⁻¹) [1].[1]
      
    • 
       = Path length (usually 1 cm).[1]
      
  • Purity Ratio: Check A250/A260.

    • Pure ATP ratio: ~0.78 – 0.80 .

    • If ratio > 0.85, adenine base modification or significant contamination is likely.

Protocol B: The "Gold Standard" (HPLC Purity Assay)

Use this if your enzyme kinetics are showing "lag" or inhibition (signs of high ADP).[1]

ParameterSetting
Column C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Buffer A 100 mM Potassium Phosphate (pH 6.[1]5)
Buffer B 100 mM Potassium Phosphate (pH 6.[1]5) containing 10% Methanol
Gradient 0-10 min: 0% B; 10-25 min: Linear to 30% B

Interpretation:

  • ATP Retention: ~10-12 mins (Late eluting due to 3 phosphates).[1]

  • ADP Retention: ~6-8 mins.[1]

  • AMP Retention: ~3-4 mins.

  • Acceptance Criteria: ATP Peak Area > 95% of total area. If ADP > 5%, discard stock.

References

  • Alberty, R. A. (2003).[1] Thermodynamics of Biochemical Reactions.[2] Wiley-Interscience.[1] (Detailed thermodynamics of ATP hydrolysis series).

  • Bock, R. M., et al. (1956).[1] "Ultraviolet Absorption Spectra of Adenosine-5'-triphosphate and Related Compounds." Archives of Biochemistry and Biophysics. (Source of Extinction Coefficient).[1][3][4][5]

common impurities in commercial ATP dipotassium salt preparations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Common Impurities and Experimental Troubleshooting

Welcome to the Technical Support Center for Adenosine 5'-triphosphate (ATP) Dipotassium Salt. As Senior Application Scientists, we understand that the success of your experiments hinges on the quality and purity of your reagents. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding common impurities in commercial ATP dipotassium salt preparations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our technical support team receives about ATP dipotassium salt purity and its implications in experimental work.

Q1: What are the most common impurities in commercial ATP dipotassium salt preparations?

A1: Commercial ATP dipotassium salt can contain several types of impurities. The most prevalent are its own hydrolysis products: Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2][3] Other potential impurities include:

  • Inorganic phosphates (Pi): A byproduct of ATP hydrolysis.

  • Residual moisture: Water content remaining from the lyophilization process.[4][5][6]

  • Heavy metals: Trace amounts of metals like iron and calcium can be present from the manufacturing process.[7]

  • Related nucleotides: Such as adenosine tetraphosphate, which can form from the dismutation of ATP.

  • Residual solvents: Organic solvents used during purification may not be completely removed.

Q2: How can I assess the purity of my ATP dipotassium salt?

A2: The purity of ATP is typically stated on the Certificate of Analysis (CoA) provided by the supplier, with high-purity grades often being ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[8] For independent verification, HPLC is the gold standard for quantifying ATP and its related nucleotide impurities. Other methods like capillary electrophoresis and mass spectrometry can also be employed for detailed analysis.[9][10] For residual moisture, Karl Fischer titration is the most common and accurate method.[4][5]

Q3: Why is the presence of ADP and AMP a concern in my experiments?

A3: The presence of ADP and AMP can significantly impact assays that measure ATP-dependent enzyme activity, such as kinase and ATPase assays.[11][12]

  • Competitive Inhibition: ADP can act as a competitive inhibitor for the ATP binding site of many kinases, leading to an underestimation of enzyme activity.

  • Altered Enzyme Kinetics: The presence of product (ADP) at the start of a reaction can alter the initial reaction kinetics.

  • False Positives/Negatives: In coupled enzyme assays, where ATP consumption is measured indirectly, the presence of ADP can interfere with the detection system, leading to erroneous results.[12]

Q4: How should I properly store and handle ATP dipotassium salt to minimize degradation?

A4: To minimize degradation into ADP and AMP, ATP dipotassium salt powder should be stored at -20°C with desiccation. For solutions, it is recommended to prepare aliquots of the desired concentration in a suitable buffer (pH 3.5-6.8) and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate hydrolysis. ATP is unstable in acidic and alkaline solutions, especially at elevated temperatures.[3]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues arising from impurities in ATP dipotassium salt.

Guide 1: Inconsistent or Low Activity in Kinase/ATPase Assays

Issue: You observe lower than expected enzyme activity or high variability between replicates in your kinase or ATPase assay.

Potential Cause: Contamination of your ATP stock with ADP, which acts as a competitive inhibitor.

Troubleshooting Workflow:

A Problem: Inconsistent/Low Kinase Activity B Verify ATP Concentration and Purity A->B Step 1 C Run a Control with a Freshly Prepared, High-Purity ATP Stock B->C Step 2 D Perform an ADP Inhibition Curve C->D If issue persists E Consider a Direct Detection Assay D->E If ADP inhibition is confirmed F Resolution: Source High-Purity ATP or Purify Existing Stock E->F If direct detection is not feasible

Caption: Troubleshooting workflow for low enzyme activity.

Detailed Steps:

  • Verify ATP Stock Integrity:

    • Action: Check the age and storage conditions of your current ATP stock. If it's old or has been subjected to multiple freeze-thaw cycles, it may have degraded.

    • Rationale: ATP is prone to hydrolysis, and improper storage accelerates the formation of ADP and AMP, which can inhibit kinase activity.[1][3]

  • Prepare Fresh, High-Purity ATP:

    • Action: Prepare a fresh solution from a new vial of high-purity (≥99%) ATP dipotassium salt. Use a buffered solution with a slightly acidic to neutral pH (e.g., pH 6.5-7.5).

    • Rationale: Starting with a fresh, high-purity stock minimizes the initial concentration of inhibitory ADP.

  • Run Control Experiments:

    • Action: Compare the enzyme activity using your old ATP stock versus the freshly prepared high-purity stock.

    • Rationale: A significant increase in activity with the fresh stock strongly suggests that the previous stock was contaminated with inhibitors like ADP.

  • Perform an ADP Inhibition Curve (Optional but Recommended):

    • Action: Spike your assay with varying concentrations of ADP while keeping the ATP concentration constant.

    • Rationale: This will help you determine the sensitivity of your enzyme to ADP inhibition and confirm if the levels of potential contamination in your old stock could be responsible for the observed effects.

  • Consider a Direct Detection Assay:

    • Action: If you are using a coupled-enzyme assay, consider switching to a direct detection method that measures ADP formation without the use of coupling enzymes.

    • Rationale: Direct detection assays are less susceptible to interference from compounds that might affect the coupling enzymes, thus reducing the chances of false positives or negatives.[12]

Guide 2: High Background Signal in Bioluminescence Assays

Issue: You are observing a high background signal in your luciferase-based ATP assay, even in your negative controls.

Potential Cause: Contamination of reagents or labware with ATP, or the presence of non-ATP luminescent compounds. Heavy metal contamination can also sometimes interfere with enzyme function.

Troubleshooting Workflow:

A Problem: High Background in Bioluminescence Assay B Test All Reagents Individually for ATP Contamination A->B Step 1 C Use ATP-Free Labware B->C If reagents are clean D Check for Heavy Metal Contamination C->D If issue persists E Resolution: Use High-Purity Reagents and Dedicated Labware D->E Final Step

Caption: Troubleshooting high background in bioluminescence.

Detailed Steps:

  • Test Individual Reagents:

    • Action: Test each component of your assay (buffer, water, enzyme preparation) individually with the luciferase reagent to identify the source of ATP contamination.

    • Rationale: ATP is ubiquitous in biological systems, and contamination can be introduced from various sources.[13][14]

  • Use Certified ATP-Free Labware:

    • Action: Use sterile, single-use plasticware or glassware that has been treated to remove any residual ATP.

    • Rationale: Standard labware can be a source of ATP contamination.

  • Evaluate Water Source:

    • Action: Use high-purity, sterile, nuclease-free water for all your reagents and dilutions.

    • Rationale: Water sources can sometimes contain microbial contamination, which will contribute to the ATP background.

  • Consider Metal Ion Interference:

    • Action: If you suspect heavy metal contamination, use an ATP preparation that is certified as "low metals grade".[7] You can also add a chelating agent like EDTA to your reaction buffer as a test, but be aware this may inhibit metalloenzymes.

    • Rationale: Certain metal ions can affect the activity of luciferase, potentially leading to altered luminescent output. ATP itself has a high affinity for divalent cations.

Data on Common Impurities

The following table summarizes the common impurities found in commercial ATP dipotassium salt preparations and their potential impact on experiments.

ImpurityTypical Levels (in high-purity grade)Potential Impact on ExperimentsRecommended Action
ADP/AMP < 1%Competitive inhibition of kinases/ATPases, altered enzyme kinetics.[1][2]Use high-purity ATP (≥99%), store properly, and prepare fresh solutions.
Residual Moisture < 5% (can vary)Affects the accurate weighing of the compound, potentially leading to concentration errors. Can promote hydrolysis during long-term storage.[4][5][6]Store in a desiccated environment. For precise concentrations, consider determining the water content via Karl Fischer titration and adjusting the mass accordingly.
Heavy Metals (e.g., Fe, Ca) ppm levelsCan interfere with enzyme function, particularly in sensitive assays. May catalyze ATP degradation.[15]Use "low metals grade" ATP for sensitive applications. Consider adding a chelator like EDTA if compatible with the assay.
Inorganic Phosphate (Pi) < 0.5%Product inhibition in some enzyme reactions.Typically at levels too low to be a significant issue, but be aware of its presence.
Experimental Protocols
Protocol 1: HPLC Analysis of ATP Purity

This protocol provides a general method for the analysis of ATP, ADP, and AMP using reverse-phase ion-pairing HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.5, with 20% methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 259 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Dissolve ATP dipotassium salt in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection and Analysis:

    • Inject 10 µL of the sample.

    • Identify and quantify ATP, ADP, and AMP based on the retention times and peak areas of known standards.

References
  • PubChem. (n.d.). Adenosine triphosphate disodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Kricka, L. J., & Nozaki, O. (2019). Evaluation of the total adenylate (ATP + ADP + AMP) test for cleaning verification in healthcare settings. Journal of Hospital Infection, 103(1), 51-56. Retrieved from [Link]

  • Chen, Z., et al. (2024). Structural basis and synergism of ATP and Na+ activation in bacterial K+ uptake system KtrAB. Nature Communications, 15(1), 3939. Retrieved from [Link]

  • PharmaCompass. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of adenosine triphosphate.
  • BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

  • Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (2019). Evaluation of the total adenylate (ATP + ADP + AMP) test for cleaning verification in healthcare settings. Retrieved from [Link]

  • Sandiego. (2022). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • ACS Symposium Series. (2023). An Overview of Heavy Metal Pollution and Control. American Chemical Society. Retrieved from [Link]

  • PharmaCores. (2026). Analytical Target Profile (ATP): 9 Critical Elements for AQbD-Compliant Method Development. Retrieved from [Link]

  • MDPI. (2025). Illuminating High-Affinity ATP Binding to the Sodium-Potassium Pump Using Solid-State NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society Publishing. (n.d.). The affinity purification and characterization of ATP synthase complexes from mitochondria. Retrieved from [Link]

  • A3P. (2017). Analytical Quality by Design: the required integration for Quality by Design. Retrieved from [Link]

  • BioPharm International. (n.d.). Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. Retrieved from [Link]

  • The Royal Society. (2015). Purification, characterization and crystallization of the F-ATPase from Paracoccus denitrificans. Open Biology. Retrieved from [Link]

  • Frontiers. (2022). Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of ATP through ADP to AMP at 80°C. Retrieved from [Link]

  • Test Labs. (n.d.). Cleaning Validation with ATP: Everything You Need to Know. Retrieved from [Link]

  • American Society of Brewing Chemists. (n.d.). Studies on ATP, ADP, and AMP Concentrations in Yeast and Beer. Retrieved from [Link]

  • Bio Basic. (n.d.). Adenosine 5'-triphosphate (ATP) disodium salt. Retrieved from [Link]

  • ResearchGate. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? Retrieved from [Link]

  • ResearchGate. (2022). Biological Toxicity of Heavy Metal(loid)s in Natural Environments: From Microbes to Humans. Retrieved from [Link]

  • ECA Academy. (2025). What is the ATP? Retrieved from [Link]

  • Plant Care. (2025). How to Choose the Best ATP Powder: A Complete Buyer's Guide. Retrieved from [Link]

  • Nanotechnology. (2021). Heavy metal pollution and the role of inorganic nanomaterials in environmental remediation. Retrieved from [Link]

  • ACS Publications. (2021). Selection of Analytical Technology and Development of Analytical Procedures Using the Analytical Target Profile. Analytical Chemistry. Retrieved from [Link]

  • LyophilizationWorld. (2019). Considering Residual Moisture Measurement in Lyophilized Drug Product. Retrieved from [Link]

  • Khan Academy. (n.d.). ATP cycle and reaction coupling. Retrieved from [Link]

  • SciELO. (2023). Determination of ATP and its metabolites in dietary energy supplements by capillary electrophoresis. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Adenosine-5'-Triphosphate Disodium Salt Trihydrate. Retrieved from [Link]

  • Biology LibreTexts. (2024). 2.5.6: ATP- Adenosine Triphosphate. Retrieved from [Link]

  • Bio-Techne. (n.d.). ATP disodium salt (3245) by Tocris. Retrieved from [Link]

  • LyophilizationWorld. (2020). Residual Moisture Content in Lyophilized Drugs. Retrieved from [Link]

  • Neogen. (2025). Your Guide to Adenosine Triphosphate (ATP) Testing. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guideline for the Determination of Residual Moisture in Dried Biological Products. Retrieved from [Link]

Sources

impact of freeze-thaw cycles on ATP dipotassium salt integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ATP-K2-STABILITY-001 Topic: Impact of Freeze-Thaw Cycles on ATP Dipotassium Salt (


ATP)
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist
Executive Summary

Welcome to the Technical Support Center. You are likely here because your kinase, ATPase, or transcription assays are showing inconsistent activity, and you suspect your energy source—ATP—is the culprit.

The short answer: Yes, freeze-thaw cycles degrade ATP, but the mechanism is often misunderstood. It is rarely the temperature change itself that breaks the phosphoanhydride bond; rather, it is the "freeze-concentration effect" that alters local pH, accelerating acid-catalyzed hydrolysis.

Below is a comprehensive guide to diagnosing, mitigating, and preventing ATP degradation.

Part 1: The Core Mechanism (The "Why")
Q: Why does freezing a solution damage ATP? Isn't cold supposed to preserve it?

A: Paradoxically, the process of freezing can temporarily create a harsh chemical environment.[1]

As an aqueous ATP solution freezes, pure water crystallizes into ice first. This excludes solutes (ATP, salts, and buffer components) into a rapidly shrinking liquid phase. In this "unfrozen fraction," the concentration of solutes can increase 10- to 100-fold.

If your buffer is weak or temperature-dependent (like Phosphate buffer, which precipitates precipitously upon freezing), the local pH in these micro-pockets can drop drastically (often to pH 4.0 or lower). ATP is highly unstable at acidic pH.[2] The


-

phosphoanhydride bond hydrolyzes, yielding ADP and inorganic phosphate (

).[3]
Q: Why use the Dipotassium (

) salt specifically?

A: Researchers choose


ATP over 

ATP to mimic the intracellular environment, where Potassium (

) is the dominant cation (~140 mM) compared to Sodium (

). This is critical for:
  • Physiological Relevance: Essential for

    
    -ATPases and 
    
    
    
    -dependent enzymes.
  • Solubility:

    
     salts generally have higher solubility in organic synthesis workflows compared to 
    
    
    
    salts.
Part 2: Visualizing the Instability

The following diagram illustrates the "Vicious Cycle" of improper storage that leads to assay failure.

ATP_Degradation_Cycle ATP_Sol ATP K2 Solution (Dissolved in Water/Weak Buffer) Freezing Freezing Process Begins ATP_Sol->Freezing Ice_Formation Ice Crystal Formation (Excludes Solutes) Freezing->Ice_Formation Conc_Effect Freeze-Concentration Effect (Solutes concentrate in liquid pockets) Ice_Formation->Conc_Effect Water removal pH_Drop Local pH Drop (< pH 5.0) (Acidic Micro-environment) Conc_Effect->pH_Drop Protons concentrate Hydrolysis Acid-Catalyzed Hydrolysis (ATP -> ADP + Pi) pH_Drop->Hydrolysis Beta-Gamma bond breakage Thaw Thawing (Redistribution of degraded product) Hydrolysis->Thaw Thaw->ATP_Sol Repeat Cycle Assay_Fail Assay Failure (Lower Vmax, Inconsistent Signal) Thaw->Assay_Fail

Figure 1: The Freeze-Concentration Effect. Note how repeated cycles amplify the accumulation of ADP, a potent inhibitor of many kinase reactions.

Part 3: Troubleshooting & Diagnostics
Q: How do I know if my ATP is degraded?

A: Do not rely on UV absorbance (


). ATP, ADP, and AMP all absorb at 260 nm with nearly identical extinction coefficients (

). A "perfect"

reading can hide a solution that is 50% ADP.

Use the following decision tree to diagnose your issue:

Troubleshooting_Tree Start Problem: Low Assay Signal Check_Aliquot Was ATP aliquoted? Start->Check_Aliquot Check_Buffer Is ATP in Buffer (pH 7-8)? Check_Aliquot->Check_Buffer Yes Discard DISCARD (High Hydrolysis Risk) Check_Aliquot->Discard No (Freeze-Thawed >3x) Check_Buffer->Discard No (Dissolved in Water) Test_Purity Test Purity Check_Buffer->Test_Purity Yes HPLC Run HPLC/LC-MS (Gold Standard) Luciferase Run Luciferase Std Curve (Functional Check) Test_Purity->HPLC Rigorous Test_Purity->Luciferase Quick

Figure 2: Diagnostic workflow for suspected ATP degradation.

Protocol: The "Quick-Check" Functional Assay

If you lack access to HPLC, use a Luciferase-based ATP determination kit to generate a standard curve.

  • Prepare Standards: Dilute your "suspect" ATP stock to 100 nM, 10 nM, and 1 nM.

  • Prepare Control: Freshly dissolve new ATP powder (or thaw a single-use aliquot) to the same concentrations.

  • Readout: Compare RLUs (Relative Light Units).

  • Criterion: If the "suspect" stock signal is <90% of the fresh control, discard the stock. Note: ADP often inhibits enzymes; even 10% degradation can reduce assay signal by >50% depending on the enzyme's

    
     for ADP.
    
Part 4: Best Practices & Storage Protocols

To ensure data integrity, follow these "Golden Rules" derived from stability data.

1. The Solvent Rule (Critical)

Never dissolve ATP


 in unbuffered water. ATP solutions in water are acidic (

), causing rapid auto-hydrolysis.
  • Correct Solvent: 25 mM Tris-HCl or HEPES, pH 7.5 – 8.0.

  • Why: This buffers the protons released during any minor hydrolysis and counteracts the freeze-concentration pH drop.

2. The Aliquot Rule

Avoid freeze-thaw cycles entirely by creating "Single-Shot" aliquots.

  • Step 1: Dissolve ATP powder in buffer to a high concentration (e.g., 100 mM).[4]

  • Step 2: Verify concentration using

    
     (
    
    
    
    ).
  • Step 3: Aliquot into volumes required for one day's experiment (e.g., 50 µL).

  • Step 4: Flash freeze in liquid nitrogen (prevents large ice crystals) and store at -80°C.

3. Stability Data Summary
Storage ConditionSolventTempStability EstimateRecommendation
Powder N/A-20°C> 2 YearsExcellent
Solution Water (Unbuffered)-20°C< 1 MonthDO NOT USE
Solution Tris/HEPES (pH 7.5)4°C1-2 WeeksShort-term only
Solution Tris/HEPES (pH 7.5)-20°C6-12 MonthsGood
Solution Tris/HEPES (pH 7.5)-80°C> 1 YearBest Practice
References
  • Sigma-Aldrich (Merck). Adenosine 5′-triphosphate disodium salt hydrate Product Information. (Technical Bulletin). Confirms acidic pH of aqueous ATP and stability parameters.

  • New England Biolabs (NEB). Adenosine 5'-Triphosphate (ATP) Technical Guide. Recommends storage at -70°C and buffering at pH 7.[5]0. [5][6]

  • Promega. ATP Stability and Storage Recommendations. Discusses the impact of freeze-thaw and the necessity of nuclease-free water.

  • Alberty, R. A., & Goldberg, R. N. (1992). Standard Thermodynamic Formation Properties for the Adenosine 5'-Triphosphate Series. Journal of Physical and Chemical Reference Data. Provides the thermodynamic basis for hydrolysis energy and pH dependence.

Sources

Technical Support Center: Sterility & Stability of ATP Dipotassium Salt Solutions

[1]

Topic: Ensuring Sterility and Integrity of ATP Dipotassium Salt (

Audience:1

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist (Cell Metabolism Division)[1]

Executive Summary: Adenosine 5′-triphosphate (ATP) is the molecular unit of currency for intracellular energy transfer.[1][2] However, it is chemically unstable and prone to rapid hydrolysis into ADP and AMP if mishandled. Furthermore, as a rich nutrient source, ATP solutions are high-risk vectors for microbial contamination.

This guide replaces generic "sterilization" advice with a rigorous, field-proven protocol designed to preserve the high-energy phosphoanhydride bonds while ensuring ensuring pyrogen-free sterility.

Module 1: Critical Preparation Protocol

The Core Directive: You cannot autoclave ATP. The heat (

1cold filtration
Reagents & Materials Checklist
  • ATP Source: ATP Dipotassium Salt (Purity

    
    , ideally microbial origin to reduce animal virus risk).[1]
    
  • Solvent: Endotoxin-free (LAL tested), DEPC-treated water or sterile HEPES buffer.[1]

  • Filtration: 0.22

    
     PES (Polyethersulfone) membrane syringe filter.[1]
    
    • Why PES? PES is hydrophilic, allows high flow rates, and exhibits low protein/nucleotide binding compared to Nylon or Cellulose Nitrate [1].

  • Vessels: Sterile, non-pyrogenic polypropylene tubes (polystyrene can sometimes crack at

    
    ).[1]
    
Step-by-Step Workflow

1. Calculation & Weighing Calculate the mass required for a 100 mM stock solution .

  • Formula:

    
    [1]
    
  • Note: Check the specific Molecular Weight (MW) on your bottle; hydration states (e.g., dihydrate) vary.[1]

2. Dissolution (The "Cold Chain" Rule) [1]

  • Place your receiving vessel on ice .

  • Add endotoxin-free water to

    
     of the final volume.
    
  • Add ATP powder. Vortex gently until dissolved.

  • Technical Insight: ATP hydrolysis is temperature-dependent.[1] Keeping the solution at

    
     minimizes degradation during prep [2].[1]
    

3. pH Adjustment (Critical Step)

  • ATP solutions are naturally acidic (

    
    ).[1]
    
  • Adjust to pH 7.0 - 7.4 using

    
    .[1]
    
  • Caution: Do not use NaOH if you specifically selected the dipotassium salt to avoid sodium loading in your cells.

  • Self-Validating Step: Measure pH using a micro-probe to prevent sample loss. If pH

    
    , hydrolysis accelerates significantly.
    

4. Sterile Filtration

  • Draw solution into a sterile syringe (plastic, non-pyrogenic).[1]

  • Attach the 0.22

    
     PES filter .[1][3]
    
  • Dispense into a sterile receiver tube.

  • Discard the first

    
     of filtrate to remove any potential extractables from the filter membrane (though low in PES, this is a Good Laboratory Practice safeguard).
    

5. Aliquoting

  • Immediately dispense into single-use aliquots (e.g.,

    
    ).[1]
    
  • Never store as a bulk stock; repeated freeze-thaw cycles destroy ATP integrity.[1]

Visual Workflow: Preparation Logic

ATP_Prep_WorkflowStartStart: Weigh ATP SaltDissolveDissolve in Endotoxin-FreeWater (On Ice)Start->DissolveCheck_pHCheck pH(Likely ~3.5)Dissolve->Check_pHAdjustAdjust to pH 7.2-7.4(Use 1N KOH)Check_pH->AdjustIf acidicFilterSterile Filter0.22 µm PESCheck_pH->FilterIf pH is 7.2-7.4Adjust->FilterAliquotAliquot immediately(Single use)Filter->AliquotStoreStore at -80°CAliquot->Store

Figure 1: Logic flow for the aseptic preparation of ATP stock solutions. Note the critical pH check point.

Module 2: Troubleshooting (Q&A)

Q1: My cells are dying after adding the ATP solution. Is it contaminated? Diagnosis: While bacterial contamination is possible, the issue is often Osmotic Shock or Endotoxicity .

  • Root Cause A (Osmolarity): A

    
     ATP stock is hypertonic.[1] Adding large volumes directly to culture media can shock cells. Ensure the final concentration in the well is physiological (
    
    
    usually).[1]
  • Root Cause B (Endotoxins): Sterile filtration (0.22

    
    ) removes bacteria but not  endotoxins (LPS), which are large molecules but smaller than the pore size.[1]
    
  • Solution: Use only certified endotoxin-free water and plasticware. If you suspect LPS, run a LAL (Limulus Amebocyte Lysate) assay.[1][4][5] Limits should be

    
     for sensitive lines (e.g., Stem Cells) [3].[1]
    

Q2: The ATP solution became cloudy after freezing and thawing. Diagnosis: Precipitation.

  • Mechanism: If you adjusted the pH with high concentrations of ions or if the solution contains Magnesium (

    
    ), insoluble phosphate salts may form upon freezing.[1]
    
  • Action:

    • Warm the aliquot to

      
       briefly. If it clears, it is safe to use.
      
    • If it remains cloudy, discard it . It may be bacterial growth or irreversible precipitation, altering the effective concentration.

Q3: My assay signal (Luciferase/Phosphorylation) is weaker than expected. Diagnosis: Hydrolysis (ATP

  • Mechanism: ATP is thermodynamically unstable. If the stock was left at Room Temperature (RT) for

    
     hours, or stored at 
    
    
    for
    
    
    months, significant degradation has occurred [4].[1]
  • Validation: Check the presence of inorganic phosphate (Pi) using a Malachite Green assay.[1] High background Pi indicates ATP hydrolysis.

Visual Logic: Troubleshooting Decision Tree

Troubleshooting_TreeProblemIdentify IssueCloudySolution is CloudyProblem->CloudyLowActivityLow Biological ActivityProblem->LowActivityToxicityCell Toxicity/DeathProblem->ToxicityWarmWarm to 37°CCloudy->WarmStorageCheck StorageLowActivity->StorageLALCheck Endotoxins(LAL Assay)Toxicity->LALClearClears?Warm->ClearUseSafe to Use(Precipitation)Clear->UseYesDiscardDiscard(Contamination)Clear->DiscardNoOld>6 Months at -20°C?Storage->OldOld->UseNo (Check Assay)HydrolysisLikely Hydrolyzed(ATP -> ADP)Old->HydrolysisYesHighLPSLPS > 0.1 ng/mL?LAL->HighLPSHighLPS->UseNo (Check Osmolarity)PyrogenPyrogen Contamination(Change Water Source)HighLPS->PyrogenYes

Figure 2: Diagnostic tree for identifying failure modes in ATP supplementation.

Module 3: Stability & Storage Data

ATP stability is strictly a function of temperature and pH. The table below summarizes expected stability for a


Storage ConditionStability EstimateRisk Factor
Room Temp (

)

Rapid hydrolysis (

loss per day)
Refrigerated (

)

Slow hydrolysis; risk of microbial growth
Freezer (

)

Crystal formation can shear ATP; slow degradation
Deep Freeze (

)

Recommended Standard
Freeze/Thaw Cycles Max 1 CycleEach cycle causes micro-pH changes that degrade ATP

Storage Directive: Always store aliquots at



1

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use PVDF filters instead of PES? A: Yes, PVDF (Polyvinylidene fluoride) is acceptable and has low protein binding.[1][6] However, PES is generally preferred for aqueous solutions due to faster flow rates and superior hydrophilicity, which speeds up the process and keeps the solution colder [5].

Q: Why do I need to check pH if I bought the "Buffered" salt? A: "Buffered" salts often rely on the concentration to maintain pH. When you dilute them or dissolve them in water of varying quality (resistivity), the pH can drift.[1] Given ATP's sensitivity to acidity, verifying pH is a low-cost, high-reward safety step.[1]

Q: Can I autoclave the water before adding ATP? A: Yes, and you should. Autoclave the water and the storage tubes. Only the ATP itself (and the final mixture) cannot be autoclaved.[1]

References

  • Membrane Solutions. (2025). Difference Between PES and PVDF Filter Membrane. Hawach Scientific. Link

  • National Institutes of Health (NIH). (2025).[1] Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates. PMC. Link

  • Corning Life Sciences. (n.d.).[1] Endotoxins and Cell Culture: Sources and Effects. Corning Technical Library. Link

  • Sigma-Aldrich. (n.d.).[1] Adenosine 5′-triphosphate dipotassium salt Product Information. Merck. Link[1]

  • Agilent Technologies. (n.d.).[1] Choosing the Best Syringe Filters for Biological Sample Filtration. Agilent Technical Notes. Link

Technical Support Center: Optimizing Reaction Buffer Composition for ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reaction buffers for ATP-dependent enzymes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the activity and stability of these critical enzymes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and design robust assays.

I. Foundational Principles of Reaction Buffer Composition

The activity of an ATP-dependent enzyme is exquisitely sensitive to its chemical environment. Each component of the reaction buffer plays a critical role, and their interplay determines the success of your experiment.

The Central Role of the ATP-Mg²⁺ Complex

For the vast majority of ATP-dependent enzymes, the true substrate is not free ATP, but rather a complex of ATP and a divalent metal cation, most commonly magnesium (Mg²⁺).[1][2] Magnesium ions are essential for several reasons:

  • Charge Neutralization : Mg²⁺ neutralizes some of the negative charges on the polyphosphate chain of ATP. This reduces electrostatic repulsion and allows the enzyme to bind the nucleotide in a productive conformation.[2][3]

  • Conformational Rigidity : The interaction between Mg²⁺ and the phosphate oxygen atoms holds the nucleotide in a well-defined structure that is recognized by the enzyme's active site.[2][3]

  • Enhanced Binding : The magnesium ion provides additional points of contact between the ATP-Mg²⁺ complex and the enzyme, which increases the overall binding energy.[2][3]

It is crucial to maintain an excess of Mg²⁺ over the ATP concentration to ensure that the majority of ATP is in the active complexed form.

pH: A Critical Determinant of Activity

Enzyme activity is profoundly influenced by pH because it affects the ionization state of amino acid residues in the enzyme's active site and can also impact the stability of the enzyme and the substrate.[4] For ATP-dependent enzymes, the optimal pH can vary widely but is often between 7.0 and 8.5.[5][6] ATP itself is most stable in aqueous solutions between pH 6.8 and 7.4; at more extreme pH values, it is susceptible to spontaneous hydrolysis.[7][8]

The Buffering Agent: More Than Just pH Control

While the primary role of a buffer is to maintain a stable pH[4], the choice of buffering agent can have other significant effects on enzyme activity.[9] Common biological buffers include Tris, HEPES, and MOPS.[10][11]

  • Tris : Widely used and inexpensive, but its pKa is temperature-sensitive.[11][12] It can also chelate metal ions, which may be a concern for metalloenzymes.[9][10]

  • HEPES : Known for its stability over a range of temperatures, making it a good choice for kinetic studies that involve temperature changes.[10][12]

  • Phosphate Buffers : Can be inhibitory for some enzymes, particularly kinases, as phosphate can act as a product inhibitor.[10][11]

Ionic Strength: A Balancing Act

The total concentration of ions in the reaction buffer, or ionic strength, can significantly impact enzyme activity by influencing protein conformation and substrate binding.[4][13] The effect of ionic strength is enzyme-specific; for some enzymes, activity increases with ionic strength, while for others, it decreases.[13][14] It is therefore a critical parameter to optimize for each new enzyme system.

Additives for Stability and Enhanced Activity

Various additives can be included in the reaction buffer to improve enzyme stability and performance.[15][16]

  • Reducing Agents : Dithiothreitol (DTT) or β-mercaptoethanol are often added to prevent the oxidation of cysteine residues, which can be critical for the activity of some enzymes.[11][15]

  • Glycerol, Sugars, and Polyols : These agents can act as stabilizers, protecting the enzyme from denaturation and improving its longevity, especially during storage or under stressful conditions.[16][17]

  • Detergents : Low concentrations of non-ionic detergents like Triton X-100 or Tween-20 can prevent enzyme aggregation and adsorption to plastic surfaces, which is particularly important at low enzyme concentrations.[18][19]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with ATP-dependent enzymes in a question-and-answer format.

Q1: My enzyme has very low or no activity. What are the first things I should check?

A1: Low enzyme activity is a common problem with several potential causes.[20][21] Start by systematically checking the most fundamental components of your assay:

  • ATP-Mg²⁺ Complex Formation : Ensure that you have an adequate concentration of Mg²⁺ in your reaction buffer. A common starting point is a 2-5 mM excess of MgCl₂ over the ATP concentration. The absence of sufficient Mg²⁺ is a frequent cause of low activity as the enzyme cannot properly bind its substrate.[1][2]

  • Buffer pH : Verify the pH of your final reaction buffer. An incorrect pH is one of the most common reasons for low enzyme activity.[20][22] Remember that the pKa of some buffers, like Tris, is sensitive to temperature, so adjust the pH at the temperature at which you will be performing your assay.[12]

  • Enzyme Integrity : The enzyme itself may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.[20] Consider running a sample on an SDS-PAGE gel to check for degradation. It is also good practice to test a new batch of enzyme alongside a previously validated lot if available.

  • Reagent Quality : Ensure that your ATP stock solution has not degraded. ATP solutions are best stored as aliquots at -20°C or -80°C and should be neutralized to pH 7.0-7.5.[23] Spontaneous hydrolysis can occur over time, reducing the effective concentration of active substrate.[24]

Q2: I'm seeing a high background signal in my ATPase assay. What could be the cause?

A2: High background can obscure your results, particularly in phosphate-detection assays like the Malachite Green assay.[25]

  • Contaminating Phosphate : The most common source of high background is contaminating inorganic phosphate (Pi) in your reagents.[25][26] This can come from your ATP stock, the enzyme preparation, or the buffer itself. If using a commercial ATP source, check the certificate of analysis for Pi content.

  • Spontaneous ATP Hydrolysis : High concentrations of ATP can undergo spontaneous, non-enzymatic hydrolysis, especially if the buffer pH is outside the optimal stability range of 6.8-7.4 or if the assay is run at high temperatures for an extended period.[7][26]

  • Buffer Components : Some buffer components can interfere with certain assay formats. For example, high concentrations of glycerol have been reported to interfere with some phosphate detection methods.[25]

Q3: My results are not reproducible. What factors should I investigate?

A3: Poor reproducibility often points to subtle variations in assay setup and execution.

  • Inconsistent Pipetting : Ensure accurate and consistent pipetting, especially for viscous solutions like those containing glycerol. Use calibrated pipettes and prepare master mixes to minimize well-to-well variability.[18]

  • Temperature Fluctuations : As mentioned, the activity of many enzymes is temperature-dependent, as is the pH of some buffers.[10][12] Ensure that all components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment.

  • Insufficient Buffering Capacity : If the enzymatic reaction produces or consumes protons, the pH of the buffer may change during the assay, leading to non-linear reaction rates and poor reproducibility.[12] Ensure you are using the buffer within its effective range (pKa ± 1) and consider increasing the buffer concentration (typically 25-100 mM).[12]

Q4: How does the choice of buffering agent affect my results beyond just pH?

A4: The buffering agent can have non-obvious effects on your enzyme.[9]

  • Chelation : Buffers like Tris can chelate metal ions.[9][10] If your enzyme requires a specific metal ion for activity (beyond the Mg²⁺ for the ATP complex), a chelating buffer could inhibit it.

  • Direct Interaction : Some buffer molecules may directly interact with the enzyme, either stabilizing or destabilizing it, or in some cases, acting as a competitive inhibitor. It is often necessary to screen a few different buffer systems (e.g., Tris, HEPES, MOPS) to find the one that gives optimal performance for your specific enzyme.[9][27]

Q5: I'm screening for inhibitors, and my IC50 values seem to change between experiments. Why might this be happening?

A5: For ATP-competitive inhibitors, the IC50 value is directly dependent on the ATP concentration in the assay.[28] This relationship is described by the Cheng-Prusoff equation. Even small variations in the ATP concentration can lead to significant shifts in the measured IC50. Therefore, it is critical to use a consistent and accurately determined concentration of ATP in all your inhibitor screening assays. For sensitive detection of ATP-competitive inhibitors, it is often recommended to use an ATP concentration at or near the enzyme's Km for ATP.[28]

III. Experimental Protocols & Workflows

Protocol 1: Systematic Optimization of Reaction Buffer Components

This protocol provides a step-by-step method for systematically optimizing the key components of your reaction buffer. It is best performed in a matrix format, varying one component at a time while keeping others constant.

Objective : To identify the optimal concentration of Mg²⁺, buffer, and salt, and the optimal pH for enzyme activity.

Materials :

  • Purified ATP-dependent enzyme

  • ATP stock solution (e.g., 100 mM, pH 7.5)

  • Substrate for the enzyme (if applicable)

  • A series of biological buffers (e.g., MES, HEPES, Tris)

  • Stock solutions of MgCl₂ and NaCl

  • Microplate reader and appropriate microplates

Methodology :

  • pH Optimization :

    • Prepare a series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0).

    • Set up reactions at a constant enzyme, ATP, and Mg²⁺ concentration across the desired pH range.

    • Measure enzyme activity at each pH and plot the results to determine the optimal pH.[12]

  • Mg²⁺ Titration :

    • Using the optimal pH and buffer determined in the previous step, set up a series of reactions with a fixed ATP concentration (e.g., the Km value if known).

    • Vary the concentration of MgCl₂ from a 1:1 ratio with ATP to a 10:1 ratio (e.g., 1 mM, 2 mM, 5 mM, 10 mM MgCl₂ for 1 mM ATP).

    • Measure enzyme activity at each Mg²⁺ concentration to find the optimal ratio.

  • Ionic Strength Optimization :

    • Using the optimal pH, buffer, and Mg²⁺:ATP ratio, set up reactions where the ionic strength is varied by adding increasing concentrations of a neutral salt like NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM).

    • Measure activity at each salt concentration to determine the optimal ionic strength.[29]

  • Buffer Concentration :

    • Finally, with all other components optimized, test a range of buffer concentrations (e.g., 25 mM, 50 mM, 100 mM) to ensure adequate buffering capacity without inhibiting the enzyme.[30]

Data Presentation: Summary of Optimization Parameters
ParameterTypical RangeStarting PointConsiderations
pH 6.0 - 9.07.5Enzyme-specific; ATP is most stable at pH 6.8-7.4.[7]
Buffer 25 - 100 mM50 mMChoice of buffer can impact activity; check for temperature sensitivity.[9][10]
MgCl₂ 1 - 10 mM2-5 mM excess over ATPThe true substrate is the ATP-Mg²⁺ complex.[1]
ATP Km to physiologicalKm for inhibitor studiesHigh [ATP] can lead to substrate inhibition or high background.[28]
NaCl/KCl 0 - 200 mM50 mMEffects are enzyme-specific; can impact protein folding and binding.[13][14]
DTT 0 - 5 mM1 mMPrevents oxidation of cysteine residues.[15]
Visualization of Key Concepts

ATP_Mg_Complex cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_complex Active Substrate Complex ATP ATP⁴⁻ Adenosine-P-P-P ATP_Mg Mg-ATP²⁻ Complex ATP->ATP_Mg Complexation Mg Mg²⁺ Mg->ATP_Mg Enzyme Enzyme ATP_Mg->Enzyme Binding

Caption: Formation of the active Mg-ATP²⁻ substrate complex required by most ATP-dependent enzymes.

Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Mg Is [Mg²⁺] > [ATP]? Start->Check_Mg Check_pH Is pH optimal and stable? Check_Mg->Check_pH Yes Add_More_Mg Increase MgCl₂ Check_Mg->Add_More_Mg No Check_Enzyme Is enzyme intact and active? Check_pH->Check_Enzyme Yes Adjust_pH Verify/Adjust pH Check_pH->Adjust_pH No Check_Reagents Are ATP/other reagents degraded? Check_Enzyme->Check_Reagents Yes New_Enzyme Use fresh enzyme aliquot Check_Enzyme->New_Enzyme No Optimize Systematically Optimize Buffer Check_Reagents->Optimize Yes New_Reagents Prepare fresh reagents Check_Reagents->New_Reagents No Add_More_Mg->Check_Mg Adjust_pH->Check_pH New_Enzyme->Check_Enzyme New_Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting low activity in ATP-dependent enzyme assays.

IV. References

  • Adenosine triphosphate - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Naudé, R. J., & Weight, M. J. (n.d.). The influence of ionic strength on the kinetics of selected enzymes. Retrieved February 14, 2026, from [Link]

  • Vignais, P. V., & Duee, E. D. (1966). Effect of pH on the sensitivity of mitochondrial ATPase to free ATP, ADP and anions. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 118(3), 465–483.

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved February 14, 2026, from [Link]

  • Skou, J. C., & Esmann, M. (1983). The effect of pH, of ATP and of modification with pyridoxal 5-phosphate on the conformational transition between the Na+-form and the K+-form of the (Na+ +K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 727(1), 101–113.

  • Stack Exchange. (2017, February 10). Why is a magnesium ion essential for ATP activity in enzymic reactions? Retrieved February 14, 2026, from [Link]

  • Magnesium in biology - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved February 14, 2026, from [Link]

  • Castañeda-Agulló, M., del Castillo, L. M., Whitaker, J. R., & Tappel, A. L. (1968). Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin. Journal of Food Science, 33(5), 545-549.

  • Hegg, E. L., & Burstyn, J. N. (1998). Magnesium Ion Catalyzed ATP Hydrolysis. Journal of the American Chemical Society, 120(23), 5843–5844.

  • Ljungström, M., & Mårdh, S. (1984). Effects of pH on the interaction of ligands with the (H+ + K+)-ATPase purified from pig gastric mucosa. Biochimica et Biophysica Acta (BBA) - Biomembranes, 770(1), 86–94.

  • Quora. (2014, October 29). Why is ATP stable? Why doesn't it get hydrolyzed easily in the cell? Retrieved February 14, 2026, from [Link]

  • Magnesium.com. (n.d.). Magnesium activates enzymes. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). Additives and Enzyme Stability. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). pH dependence of H + -ATPase activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of ionic strength of buffer on enzyme activity. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (n.d.). Enzyme Kinetics. Retrieved February 14, 2026, from [Link]

  • Dittrich, M., & Schulten, K. (2006). Stabilization of the ADP/Metaphosphate Intermediate during ATP Hydrolysis in Pre-power Stroke Myosin: QUANTITATIVE ANATOMY OF AN ENZYME. Biophysical Journal, 90(7), 2259–2270.

  • Ang, J. E., & Li, Y. (2014). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. Chemical Communications, 50(91), 14220–14223.

  • Patsnap Eureka. (2025, September 3). Enzyme Stabilizers And Additives For Enhanced Longevity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015, January 2). Why does the high concentration of ATP inhibit ATPase activity of my protein in malachinate greeen assay? Retrieved February 14, 2026, from [Link]

  • Esmann, M. (1988). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. The Journal of General Physiology, 91(4), 575–593.

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved February 14, 2026, from [Link]

  • Biology Stack Exchange. (2016, July 25). Do the pH and other ions affect the hydrolysis of ATP. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved February 14, 2026, from [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015, February 4). Are there any ways to store ATP in -20 or -80 in aqueous form? Retrieved February 14, 2026, from [Link]

  • van Tol, J. B., Jongejan, J. A., & Duine, J. A. (1995). How do additives affect enzyme activity and stability in nonaqueous media? Biotechnology and Bioengineering, 47(1), 71–81.

  • ResearchGate. (n.d.). pH and temperature dependence of ATPase activity of the expressed... Retrieved February 14, 2026, from [Link]

  • Izutsu, K., Aoyagi, N., & Yomota, C. (2009). Characteristics of proteinaceous additives in stabilizing enzymes during freeze-thawing and -drying. Journal of Pharmaceutical Sciences, 98(4), 1368–1378.

  • Xue, Y., & Cairns, B. R. (2014). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. Journal of Visualized Experiments, (92), e52055.

  • ResearchGate. (2020, January 7). Enzyme assay for low activity enzyme? Retrieved February 14, 2026, from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in Enzymology, 548, 269–296.

  • Quora. (2016, September 1). What are the reasons of poor results in enzymatic assays? Retrieved February 14, 2026, from [Link]

  • Fischer, B. E., Haring, U. K., Tribolet, R., & Sigel, H. (1979). Metal Ion/Buffer Interactions. Stability of Binary and Ternary Complexes Containing 2-Amino-2(hydroxymethyl)-1,3-propanediol (Tris) and Adenosine 5′-Triphosphate (ATP). European Journal of Biochemistry, 94(2), 523–530.

  • ResearchGate. (n.d.). (a) Buffer optimization for a pNPP colorimetric assay in 384-well... Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of buffer-system and pH for the enzymatic... Retrieved February 14, 2026, from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

The Critical Role of MgADP as a Control in ATP-Dependent Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Critical Role of MgADP as a Control in ATP-Dependent Enzyme Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the high-stakes environment of drug discovery and enzymology, data integrity is paramount.[1] While many protocols emphasize the use of "No Enzyme" controls or standard inhibitors, these often fail to capture the dynamic complexity of ATP-dependent reactions. This guide argues for the mandatory inclusion of MgADP (Magnesium-Adenosine Diphosphate) —the physiological product of ATP hydrolysis—as a primary control.[1]

Unlike synthetic analogs or simple phosphate standards, MgADP serves a dual purpose: it validates the detection chemistry (linearity and quantification) and interrogates the enzymatic mechanism (product inhibition). This guide synthesizes protocols from industry leaders (Promega, BellBrook Labs) and foundational enzymology to establish MgADP as the superior control for kinase and ATPase assays.

Part 1: The Mechanistic Necessity of MgADP

To understand why MgADP is indispensable, one must look beyond the simple "substrate


 product" equation. In physiological conditions, ATP and ADP do not exist as free nucleotides; they are complexed with Magnesium (

).
The Kinetic Reality

Most kinases and ATPases follow a kinetic cycle where the release of the product (MgADP) is often the rate-limiting step. Accumulation of MgADP can drive the reaction backward or, more commonly, competitively inhibit the enzyme by occupying the active site.[1]

  • Why "No Enzyme" Controls Fail: A "No Enzyme" control only tells you the background signal of the buffer. It does not tell you if the assay is linear at high conversion rates or if the product itself is interfering with the enzyme.

  • The MgADP Advantage: By mimicking the post-hydrolysis state, MgADP allows you to distinguish between a compound that inhibits the enzyme and a compound that merely traps the enzyme in a product-bound state.

Visualization: The Enzyme Kinetic Cycle

The following diagram illustrates where MgADP exerts its influence as a product inhibitor, a step often overlooked in standard screening.

EnzymeCycle E Free Enzyme (E) E_ATP E-MgATP (Substrate Bound) E->E_ATP + MgATP Inhibition Product Inhibition (MgADP Re-binding) E->Inhibition + Accumulating MgADP Transition Transition State (Catalysis) E_ATP->Transition Hydrolysis E_ADP E-MgADP-Pi (Product Bound) Transition->E_ADP E_ADP->E Release Pi & MgADP Inhibition->E_ADP Competitive Binding

Figure 1: The ATPase/Kinase catalytic cycle. Note the "Product Inhibition" pathway where accumulating MgADP competes for the free enzyme, a mechanism that can be quantified only by using MgADP controls.

Part 2: Comparative Analysis of Control Types

Why choose MgADP over other common standards? The table below objectively compares MgADP against non-hydrolyzable analogs (like AMP-PNP) and simple phosphate standards.

FeatureMgADP (The Gold Standard) Phosphate Standards (

)
AMP-PNP / ATP

S
Primary Utility Quantifying product formation & inhibition (

).
Calibrating colorimetric assays (e.g., Malachite Green).[2]Structural studies; "Pre-hydrolysis" state mimics.[3]
Physiological Relevance High. It is the natural product of the reaction.Medium. Only represents half the product (Pi), ignoring the nucleotide.Low. Synthetic analogs often have different binding affinities than ATP.
Detection Compatibility Universal for ADP-detecting assays (ADP-Glo, Transcreener).Incompatible with Luciferase/Antibody ADP assays.generally undetectable by ADP-specific reagents.
Mechanistic Insight Determines Product Inhibition (

/

).
None.Determines ATP binding affinity without hydrolysis.
Limitations Must be prepared with

to be biologically accurate.
Does not control for nucleotide interference.Can be slowly hydrolyzed by some promiscuous enzymes.

Expert Insight: While AMP-PNP is excellent for crystallographic studies to "lock" an enzyme, it is a poor control for activity assays because it does not generate the signal (ADP) that the assay detects. MgADP is the only control that validates both the biology (enzyme inhibition) and the physics (signal linearity) of the assay.

Part 3: Experimental Workflows

Protocol A: The ATP-to-ADP Conversion Curve (The "Self-Validating" System)

Reference: Promega ADP-Glo™ Technical Manual & BellBrook Labs Transcreener® Protocol

Most researchers run a standard curve by just adding increasing amounts of ADP. This is incorrect. In a real enzyme reaction, as ADP increases, ATP decreases. To accurately mimic the reaction kinetics and validate the assay window, you must create a "Conversion Curve."

Objective: Correlate the Luminescence/Fluorescence signal to the specific % of ATP converted to ADP, while keeping total nucleotide concentration constant.

Materials:
  • 10 mM ATP Stock (Ultra-pure)

  • 10 mM ADP Stock (Ultra-pure)

  • 1X Kinase Buffer (Must contain

    
    , typically 10mM, to form MgADP)
    
Step-by-Step Methodology:
  • Prepare Stocks: Dilute both ATP and ADP to your desired assay concentration (e.g.,

    
    ) using the 1X Kinase Buffer.
    
  • Create Mixtures: Combine the ATP and ADP solutions in the ratios defined below to simulate 0% to 100% conversion.

% Conversion

of ATP Stock

of ADP Stock
Physiological State Mimicked
0% (Blank) 1000Initial Reaction State (No Activity)
5% 955Initial Velocity (

) Range
10% 9010Linear Range Limit
20% 8020High Activity / Endpoint
50% 5050

or Substrate Depletion
100% 0100Complete Hydrolysis
  • Run Assay: Add your detection reagents (e.g., ADP-Glo Reagent or Transcreener Antibody) to these mixtures exactly as you would for your enzyme samples.

  • Plot Data: X-axis = % Conversion; Y-axis = Signal (RLU/mP).

  • Validation Criteria: The

    
     factor calculated between the 0% and 20% points should be 
    
    
    
    . The curve must be linear (
    
    
    ) in the 0–20% range.
Visualization: Conversion Curve Workflow

ConversionCurve ATP 100% ATP Stock (in Kinase Buffer) Mix Mix Ratios (Constant Total Nucleotide) ATP->Mix ADP 100% ADP Stock (in Kinase Buffer) ADP->Mix Well0 0% Conv. (100 ATP / 0 ADP) Mix->Well0 Well10 10% Conv. (90 ATP / 10 ADP) Mix->Well10 Well100 100% Conv. (0 ATP / 100 ADP) Mix->Well100 Detect Add Detection Reagents (Luciferase or Antibody) Well0->Detect Well10->Detect Well100->Detect Result Standard Curve (Signal vs % Conversion) Detect->Result

Figure 2: Workflow for generating an ATP-to-ADP conversion curve. This method ensures that the total nucleotide concentration remains constant, accurately reflecting the stoichiometry of the enzymatic reaction.[4]

Part 4: Protocol B - Determining Product Inhibition ( )

Once the assay is validated, MgADP is used to determine if the product inhibits the enzyme—a critical parameter for understanding the enzyme's turnover rate in vivo.

  • Fixed Substrate: Prepare the enzyme reaction with ATP at its

    
     value.
    
  • Variable Inhibitor: Titrate MgADP (0 to

    
    ) into the reaction.
    
    • Note: Ensure the MgADP solution is pH-adjusted, as high concentrations of ADP can alter buffer pH.

  • Initiate: Add enzyme to start the reaction.[5]

  • Measure: Record initial velocity (

    
    ).
    
  • Analysis: Fit the data to the Cheng-Prusoff equation or a competitive inhibition model.

    • If

      
       remains constant but 
      
      
      
      (apparent) increases, MgADP is a Competitive Inhibitor .[6]
    • If

      
       decreases, it may be Non-competitive  or Mixed .
      

Part 5: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Non-linear Conversion Curve Detection reagent saturation or "Hook Effect."Dilute the ATP/ADP concentrations.[5][7][8][9][10] Ensure detection reagents are in excess of total nucleotides.
High Background in 0% Control ATP stock degradation.ATP spontaneously hydrolyzes to ADP/Pi over time. Use fresh "Ultra-Pure" ATP.
Low Signal in 100% ADP Incomplete reaction or quenching.Check for compounds in the buffer (like high salt or DMSO) that might inhibit the detection enzyme (e.g., Luciferase).

References

  • BellBrook Labs. Transcreener® ADP2 FP Assay Technical Manual. [Link]

  • Cleland, W. W. (1979). Statistical analysis of enzyme kinetic data. Methods in Enzymology, 63, 103-138. [Link]

Sources

comparing ATP dipotassium salt to other nucleotide triphosphates in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing ATP Dipotassium Salt to Other Nucleotide Triphosphates in Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: Beyond the Nucleotide

In high-sensitivity molecular assays, the limiting factor is often not the nucleotide itself, but the "hidden" counter-ion delivered with it. While ATP Disodium Salt (Na₂-ATP) remains the historical standard for general biochemistry, ATP Dipotassium Salt (K₂-ATP) has emerged as the critical alternative for applications requiring high enzymatic turnover and physiological fidelity.[1]

This guide objectively compares K₂-ATP against Na₂-ATP and other NTP formulations, focusing on the mechanistic impact of potassium versus sodium ions in In Vitro Transcription (IVT) , PCR , and Cell-Free Translation systems.[1]

Physicochemical Comparison: The Salt Form Matters

The choice between K₂-ATP and Na₂-ATP is fundamentally a choice between physiological mimicry and historical convention .[1]

FeatureATP Dipotassium Salt (K₂-ATP) ATP Disodium Salt (Na₂-ATP) Impact on Assay
Solubility (H₂O) > 50 mg/mL~ 50 mg/mLNeutral: Both are highly soluble for standard stocks (100 mM).[1]
Counter-Ion Molarity Delivers 2 moles K⁺ per mole ATPDelivers 2 moles Na⁺ per mole ATPCRITICAL: High ATP concentrations (5–10 mM) add 10–20 mM of extra salt.[1]
Hygroscopicity Moderate to HighLow to ModerateHandling: K₂-ATP requires stricter desiccation during storage.[1]
Physiological Relevance High (Intracellular [K⁺] ~140 mM)Low (Intracellular [Na⁺] ~5–15 mM)Biological: K⁺ mimics the native enzyme environment.[1]
pH in Solution Mildly Acidic (~3.5 unbuffered)Mildly Acidic (~3.5 unbuffered)Neutral: Both require buffering (Tris/HEPES) to pH 7.5–8.[1]0.

Expert Insight: In a standard 10 mM ATP reaction, you are inadvertently adding 20 mM of sodium when using Na₂-ATP.[1] For enzymes sensitive to ionic strength or specific cations (like T7 RNA Polymerase), this "hidden" sodium can shift the reaction out of its optimal kinetic window.

Biological Performance: The "Sodium Trap" in IVT

The most distinct performance gap exists in In Vitro Transcription (IVT) and mRNA manufacturing .[1]

The Mechanism of Inhibition

T7 RNA Polymerase is highly sensitive to ionic strength and specific ion types. High concentrations of Na⁺ (>20 mM) compete with the Mg²⁺ cofactor and destabilize the enzyme-promoter complex, leading to abortive cycling (short, non-functional transcripts).[1]

  • Na₂-ATP: rapidly contributes to the "Salt Ceiling," limiting the total nucleotide concentration you can use before inhibition sets in.

  • K₂-ATP: Potassium glutamate or acetate is often the preferred buffer salt.[1] K₂-ATP aligns with this buffer system, allowing for higher total nucleotide loads (up to 20-30 mM ATP) without inhibitory salt effects.[1]

Comparative Workflow: The Salt Ceiling Effect

SaltCeiling Start High-Yield IVT Setup (Target: 10 mM ATP) Na_ATP Source: Na2-ATP Start->Na_ATP K_ATP Source: K2-ATP Start->K_ATP Na_Load Adds 20mM Na+ Na_ATP->Na_Load Na_Result Total [Na+] > 40mM (Inhibitory Threshold) Na_Load->Na_Result Na_Yield Reduced Yield (Abortive Transcripts) Na_Result->Na_Yield K_Load Adds 20mM K+ K_ATP->K_Load K_Result Total [Na+] Remains Low [K+] is Tolerated K_Load->K_Result K_Yield Maximal Yield (Full Length mRNA) K_Result->K_Yield

Figure 1: The "Salt Ceiling" effect in IVT. Using Na₂-ATP pushes the reaction toward inhibitory ionic conditions, whereas K₂-ATP maintains a permissive environment for T7 RNA Polymerase.

Application-Specific Protocols
A. "Sodium-Free" High-Yield IVT Protocol

Objective: Synthesize high-concentration mRNA (>5 mg/mL) using K₂-ATP to prevent ionic inhibition.

Materials:

  • Template: Linearized Plasmid DNA (1 µg)

  • Enzyme: T7 RNA Polymerase (High Concentration)[1]

  • Nucleotides: 100 mM K₂-ATP , K₂-GTP, K₂-CTP, K₂-UTP (buffered to pH 8.0 with KOH or Tris base)[1]

  • Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Spermidine, 10 mM DTT. (Note: No NaCl added)

Step-by-Step:

  • Preparation: Thaw K₂-NTP stocks on ice. Ensure no precipitate is visible.[1]

  • Master Mix: Combine Buffer, MgCl₂, and Spermidine.

  • Nucleotide Addition: Add K₂-NTPs to a final concentration of 5–8 mM each .

    • Note: If using Na₂-NTPs, you would be limited to ~2-3 mM each before salt inhibition begins.[1]

  • Initiation: Add Template DNA and T7 Polymerase.[1]

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Validation: Run 1 µL on a denaturing urea-PAGE gel. Expect a sharp band corresponding to full-length transcript with minimal "smearing" (abortive products).[1]

B. Cell-Free Translation (S30 Extract)

Objective: Maximize protein synthesis rates.

  • Why K₂-ATP? E. coli S30 extracts are prepared to mimic the cytoplasm.[1] The optimal cation environment is typically 100–140 mM Glutamate/Acetate (K⁺) and <10 mM Na⁺ .[1]

  • Protocol Adjustment: Substitute standard ATP with K₂-ATP. This allows you to fine-tune the [K⁺] using Potassium Glutamate without calculating the "background" sodium from the ATP stock.

Quality Control & Stability

To ensure the switch to K₂-ATP does not compromise stability, follow this self-validating QC workflow.

Stability Comparison

While Sodium salts are slightly less hygroscopic, Potassium salts are robust if stored correctly.

ParameterK₂-ATP StabilityNa₂-ATP StabilityRecommendation
Solid State (Desiccated) > 2 Years at -20°C> 2 Years at -20°CStore in aliquots to avoid freeze-thaw moisture.[1]
Aqueous (pH 7.0, -20°C) > 1 Year> 1 YearpH must be adjusted to 7.0–8.0 before freezing.[1]
Freeze-Thaw Cycles SensitiveModerateDo not exceed 5 cycles for critical assays.[1]
QC Assay: The Luciferase Check

Firefly Luciferase is Mg-ATP dependent but relatively salt-tolerant.[1] Use it to verify ATP concentration, not salt interference.[1]

  • Dilute K₂-ATP and Na₂-ATP stocks to 1 µM in water.[1]

  • Add 10 µL to 50 µL Luciferase Reagent.[1]

  • Measure RLU (Relative Light Units).[1]

  • Pass Criteria: RLU of K₂-ATP must be within ±5% of Na₂-ATP standard.

References
  • T7 RNA Polymerase Salt Sensitivity

    • Kern, D. et al.[1] "High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA."[1] Nucleic Acids Research, 2021.[2] Link

    • Explanation: Demonstrates that high NaCl concentrations (>0.3 M) completely inhibit transcription, whereas optimized buffers utilize Potassium Glutamate.[1]

  • Cation Effects on DNA/Protein Interactions

    • Korolev, N. et al.[1] "Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins."[1] Biochemistry, 2019.[1] Link

    • Explanation: Highlights the distinct biophysical roles of K+ vs Na+ in stabilizing nucleic acid structures.
  • In Vitro Transcription Optimization

    • Thermo Fisher Scientific.[1] "Overview of In Vitro Transcription." Link

    • Explanation: General guide acknowledging the importance of buffer components and ionic strength in IVT yields.
  • Cell-Free Protein Synthesis

    • Jewett, M.C. et al.[1] "An integrated cell-free metabolic platform for protein production and synthetic biology."[1] Molecular Systems Biology, 2008.[1]

    • Explanation: Establishes the requirement for high Potassium and low Sodium environments to mimic cytoplasmic conditions for efficient transl

Sources

The Cation Conundrum: A Comparative Guide to the Effects of Potassium vs. Sodium Ions on ATP-Dependent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of cellular energetics, the choice of ionic conditions in an experimental setup is far from trivial. While often used interchangeably in buffer preparations, potassium (K⁺) and sodium (Na⁺) ions, the primary monovalent cations in biological systems, exert distinct and profound effects on the kinetics and thermodynamics of ATP-dependent reactions. This guide provides an in-depth comparison of their roles, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

The Fundamental Dichotomy: Intracellular King vs. Extracellular Sentinel

The differential roles of potassium and sodium ions are rooted in their evolutionary-driven distribution across the cell membrane. Potassium is the dominant intracellular cation, with concentrations reaching 140 mM, while sodium reigns in the extracellular space at similar concentrations.[1] This carefully maintained gradient, established by the tireless efforts of the Na⁺/K⁺-ATPase, is not merely an electrochemical curiosity but a fundamental driver of numerous cellular processes. Consequently, intracellular enzymes that have evolved in a potassium-rich environment often exhibit a preference, or even an absolute requirement, for K⁺ for optimal activity. Conversely, extracellular enzymes or the extracellular domains of transmembrane proteins are adapted to a high-sodium environment.

This fundamental difference in their "native" environments dictates their influence on protein structure and function. The smaller ionic radius of Na⁺ (0.97 Å) compared to K⁺ (1.33 Å) leads to distinct hydration shells and coordination geometries, influencing how these ions interact with the intricate folds of an enzyme and its substrates.[2][3]

A Tale of Two Ions: Comparative Effects on Key ATP-Dependent Enzymes

The influence of Na⁺ versus K⁺ is not uniform across all ATP-dependent enzymes. The following sections explore their differential effects on key classes of these critical cellular machines.

The Quintessential Example: The Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is the archetypal enzyme that showcases the exquisitely specific and opposing roles of sodium and potassium. This P-type ATPase actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell against their concentration gradients for every molecule of ATP hydrolyzed.[1][4] This process is a tightly coupled, sequential mechanism where the binding of one ion type facilitates the transport of the other.

The enzyme cycles through two principal conformational states: E1, which has a high affinity for intracellular Na⁺ and ATP, and E2, which has a high affinity for extracellular K⁺.[5] The binding of intracellular Na⁺ to the E1 state is a prerequisite for ATP-dependent phosphorylation of the enzyme, a critical step that drives the conformational change to the E2 state and the subsequent release of Na⁺ into the extracellular space.[6] Following Na⁺ release, the binding of extracellular K⁺ to the E2-P form of the enzyme triggers dephosphorylation and a return to the E1 conformation, releasing K⁺ into the cytoplasm.[7] This intricate dance of binding and conformational change highlights that for the Na⁺/K⁺-ATPase, both Na⁺ and K⁺ are essential, but for distinct and sequential steps in the reaction cycle.

Table 1: Comparative Kinetic Parameters for Na⁺/K⁺-ATPase Activation

CationApparent Dissociation Constant (K₀.₅)Maximal Velocity (Vₘₐₓ)Tissue SourceReference
Sodium (Na⁺) 7.1 mMNot specifiedNot specified[8]
Potassium (K⁺) 1.0 mMNot specifiedNot specified[8]
Sodium (Na⁺) 0.8 mM (for phosphorylation)Not specifiedNot specified[8]

Note: The kinetic parameters of Na⁺/K⁺-ATPase can vary significantly depending on the tissue source, isoform composition, and experimental conditions.[9]

NaK_ATPase_Cycle E1_ATP E1-ATP (High Na⁺ affinity) E1P_Na3 E1P-(Na⁺)₃ (Occluded) E1_ATP->E1P_Na3 3 Na⁺ in ATP Hydrolysis E2P_Na3 E2P-(Na⁺)₃ (Open to outside) E1P_Na3->E2P_Na3 Conformational Change E2P E2P (Low Na⁺ affinity) E2P_Na3->E2P 3 Na⁺ out E2_K2 E2-(K⁺)₂ (Occluded) E2P->E2_K2 2 K⁺ in E1_ATP_K2 E1-ATP-(K⁺)₂ E2_K2->E1_ATP_K2 Dephosphorylation ATP Binding E1_ATP_K2->E1_ATP 2 K⁺ out caption Figure 1: Simplified catalytic cycle of the Na⁺/K⁺-ATPase.

Caption: Figure 1: Simplified catalytic cycle of the Na⁺/K⁺-ATPase.

A Clear Preference: K⁺-Dependent Enzymes

Many intracellular enzymes that utilize ATP demonstrate a strong preference, and sometimes an absolute requirement, for potassium over sodium. This is a direct reflection of their evolution in the K⁺-rich intracellular environment.

Pyruvate Kinase: This key glycolytic enzyme catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. Pyruvate kinase is a classic example of a K⁺-activated enzyme. Potassium ions are essential for stabilizing the enzyme-substrate complex and promoting the correct active site conformation for catalysis. In the absence of K⁺, or in the presence of Na⁺, the enzyme's activity is significantly diminished.

DNA Gyrase: This bacterial topoisomerase, a target for quinolone antibiotics, introduces negative supercoils into DNA in an ATP-dependent manner. Studies on the ATPase domain of E. coli DNA gyrase have revealed the presence of two distinct monovalent cation-binding sites. One site preferentially binds K⁺ and is involved in the direct interaction with the α-phosphate of ATP, highlighting a direct role for potassium in the catalytic mechanism. The second site shows a preference for Na⁺, although its functional significance is less clear.[10]

A Modulatory Role: Chromatin Remodeling and DNA Compaction

The influence of sodium and potassium extends to the intricate processes of chromatin remodeling and DNA compaction, which are fundamental to gene regulation. While many of the enzymes involved are ATP-dependent, the differential effects of these cations can be complex and context-dependent.

Studies on nucleosome structure and stability have shown that K⁺ has a greater stabilizing effect on nucleosomes at physiological concentrations (80-150 mM) compared to Na⁺.[11] Conversely, at 150 mM, Na⁺ ions were found to more efficiently support the reorganization of nucleosome structure by enzymes like poly(ADP-ribose) polymerase 1 (PARP1) and the ATP-independent uncoiling of nucleosomal DNA by the FACT complex.[11] This suggests that the choice of monovalent cation can influence the dynamics of DNA accessibility.

Furthermore, in crowded cellular environments, Na⁺ has been shown to have a markedly higher potential than K⁺ to promote DNA compaction, a process crucial for chromosome condensation during mitosis.[12][13]

Table 2: Qualitative Comparison of Na⁺ vs. K⁺ Effects on Various ATP-Dependent Processes

Enzyme/ProcessEffect of K⁺Effect of Na⁺General ObservationReference(s)
Na⁺/K⁺-ATPase Essential for dephosphorylation and ion transportEssential for phosphorylation and ion transportOpposing and essential roles in the catalytic cycle[1][5][6]
Pyruvate Kinase Strong activationLittle to no activationK⁺ is a critical activator[3]
DNA Gyrase Preferential binding and activation of ATPase activityBinds to a separate site with less clear functionK⁺ plays a more direct role in ATP hydrolysis[10]
Chromatin Remodeling Greater nucleosome stabilizationPromotes nucleosome reorganization by certain enzymesCation choice influences chromatin dynamics[11]
WNK Kinases InhibitoryLess inhibitoryDirectly regulates kinase activity independent of chloride[14]

Experimental Validation: Protocols for Comparative Analysis

To rigorously assess the differential effects of sodium and potassium ions on your ATP-dependent reaction of interest, it is crucial to employ well-controlled experimental protocols. The following provides a general framework for such a comparative analysis.

Experimental Workflow for Comparing Cation Effects

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Enzyme Purified Enzyme Reaction_Na Incubate Enzyme in Na⁺ Buffer + Substrates Enzyme->Reaction_Na Reaction_K Incubate Enzyme in K⁺ Buffer + Substrates Enzyme->Reaction_K Buffers Prepare Matched Buffers (Na⁺ vs. K⁺) Buffers->Reaction_Na Buffers->Reaction_K Substrates Prepare Substrates (e.g., ATP, specific substrate) Substrates->Reaction_Na Substrates->Reaction_K Detection Measure ATP Hydrolysis (e.g., Phosphate Release, ADP formation) Reaction_Na->Detection Reaction_K->Detection Kinetics Determine Kinetic Parameters (Vₘₐₓ, Kₘ) Detection->Kinetics Comparison Compare Activity in Na⁺ vs. K⁺ Kinetics->Comparison caption Figure 2: General workflow for comparing Na⁺ vs. K⁺ effects.

Caption: Figure 2: General workflow for comparing Na⁺ vs. K⁺ effects.

Detailed Protocol: Comparative ATPase Activity Assay (Phosphate Detection)

This protocol outlines a colorimetric method to measure the release of inorganic phosphate (Pi) from ATP hydrolysis, allowing for a direct comparison of enzyme activity in the presence of either sodium or potassium ions.

Materials:

  • Purified ATP-dependent enzyme of interest

  • ATP stock solution (pH adjusted to ~7.0)

  • Reaction Buffer A (Sodium-based): e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂

  • Reaction Buffer B (Potassium-based): e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Quenching Solution: e.g., 10% Sodium Dodecyl Sulfate (SDS)

  • Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Buffers and Reagents:

    • Prepare Reaction Buffers A and B, ensuring the only significant variable is the monovalent cation (NaCl vs. KCl). All other components (buffer species, pH, MgCl₂, etc.) should be identical.

    • Prepare a series of phosphate standards of known concentrations to generate a standard curve.

  • Enzyme Reaction Setup:

    • In separate microcentrifuge tubes or a 96-well plate, set up your reactions. For each condition (Na⁺ and K⁺), prepare triplicate reactions.

    • To each well/tube, add the appropriate reaction buffer (A or B).

    • Add the specific substrate for your enzyme (if applicable).

    • Initiate the reaction by adding a known amount of your purified enzyme.

    • Incubate the reactions at the optimal temperature for your enzyme for a predetermined time. Ensure the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Solution (e.g., SDS).

  • Phosphate Detection:

    • Add the Phosphate Detection Reagent to each well, including the phosphate standards.

    • Incubate for the time specified by the reagent manufacturer to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of Pi released in your experimental samples.

    • Calculate the specific activity of your enzyme (e.g., in nmol Pi/min/mg enzyme) for both the Na⁺ and K⁺ conditions.

    • To determine kinetic parameters (Vₘₐₓ and Kₘ), perform the assay with varying concentrations of ATP in both the sodium and potassium-containing buffers.

Concluding Remarks: A Cation-Conscious Approach to Research

References

  • Gaykalova, D. A., et al. (2022). Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins. Microscopy and Microanalysis, 28(1), 243-253.
  • Clarke, R. J., et al. (2018). Kinetic contribution to extracellular Na+/K+ selectivity in the Na+/K+ pump. FEBS Letters, 592(19), 3255-3263.
  • Di Cera, E. (2006). A structural perspective on enzymes activated by monovalent cations. Journal of Biological Chemistry, 281(1), 13-16.
  • Page, M. J., & Di Cera, E. (2006). Role of Na+ and K+ in Enzyme Function. Physiological Reviews, 86(4), 1049-1092.
  • Horisberger, J. D., et al. (2009). Kinetic Comparisons of Heart and Kidney Na+,K+-ATPases. Biophysical Journal, 96(5), 1895-1906.
  • Sarkar, H. S. (2002). A quick assay for Na+-K+-ATPase specific activity. Journal of Pharmacological and Toxicological Methods, 47(2), 99-102.
  • Assay Genie. (n.d.).
  • Apell, H. J., & Schreiber, G. (2014). What is the best way to measure Na/K atpase activity?.
  • Koenderink, J. B., et al. (2007). The human non-gastric H,K-ATPase has a different cation specificity than the rat enzyme. Pflügers Archiv - European Journal of Physiology, 454(1), 125-133.
  • Wigley, D. B., et al. (2015). The role of monovalent cations in the ATPase reaction of DNA gyrase. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 10), 2113-2122.
  • Wikipedia. (2024). Sodium–potassium pump.
  • BenchChem. (2025).
  • Brady, S. T., et al. (Eds.). (2012). Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier.
  • Proteopedia. (2021).
  • Vasilets, L. A., & Schwarz, W. (1993). Influence of monovalent cations on the Ca2+-ATPase of sarcoplasmic reticulum isolated from rabbit skeletal and dog cardiac muscles. An interpretation of transient-state kinetic data. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 223-230.
  • Barth, A., et al. (2006). Structural Changes in the Catalytic Cycle of the Na+,K+-ATPase Studied by Infrared Spectroscopy. Biophysical Journal, 91(6), 2158-2168.
  • Robinson, J. D. (1975). A kinetic description for sodium and potassium effects on (Na++K+)-adenosine triphosphatase. The Journal of Physiology, 248(2), 271-294.
  • Rossi, R. C., & Garrahan, P. J. (1989). Effects of ATP and monovalent cations on Mg2+ inhibition of (Na,K)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 981(1), 95-102.
  • De Weer, P. (2021).
  • Andersen, J. P., & Vilsen, B. (1995). Structure-function relationships of cation translocation by Ca 2÷- and Na+,K+-ATPases studied by site-directed mutagenesis. FEBS Letters, 359(2-3), 101-106.
  • Swarts, H. G., et al. (2007). The human non-gastric H,K-ATPase has a different cation specificity than the rat enzyme. Pflügers Archiv - European Journal of Physiology, 454(1), 125-133.
  • Wigley, D. B., et al. (2015). The role of monovalent cations in the ATPase reaction of DNA gyrase. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 10), 2113-2122.
  • Wikipedia. (2024). Sodium–potassium pump.
  • BenchChem. (2025).
  • Brady, S. T., et al. (Eds.). (2012). Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier.
  • Zinchenko, A. A., & Yoshikawa, K. (2005). Na+ Shows a Markedly Higher Potential than K+ in DNA Compaction in a Crowded Environment. Biophysical Journal, 88(6), 4118-4123.
  • Proteopedia. (2021).
  • Terker, A. S., et al. (2016). WNKs are potassium-sensitive kinases. American Journal of Physiology-Cell Physiology, 311(4), C613-C619.
  • Kutchai, H. (n.d.). Sodium-Potassium ATPase Pump. Cardiovascular Physiology Concepts.
  • AMBOSS. (2020, November 12). Sodium-potassium ATPase: Active Transport [Video]. YouTube.
  • MDPI. (2024).
  • Pasi, M., et al. (2012). Similarities and differences in interaction of K+ and Na+ with condensed ordered DNA. A molecular dynamics computer simulation study. Nucleic Acids Research, 40(12), 5264-5275.
  • Zinchenko, A. A., & Yoshikawa, K. (2005). Na+ Shows a Markedly Higher Potential than K+ in DNA Compaction in a Crowded Environment. Biophysical Journal, 88(6), 4118-4123.
  • Pasi, M., et al. (2014). Sodium and potassium competition in potassium-selective and non-selective channels.
  • Gadsby, D. C. (2021). The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations. The Journal of General Physiology, 153(1), e202012759.
  • Pasi, M., et al. (2023). Why Na+ has higher propensity than K+ to condense DNA in a crowded environment. bioRxiv.
  • Artigas, P., & Gadsby, D. C. (2024). Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions. International Journal of Molecular Sciences, 25(1), 539.

Sources

Safety Operating Guide

Personal protective equipment for handling Adenosine 5'-triphosphate, dipotassium salt

Author: BenchChem Technical Support Team. Date: February 2026

To provide the most accurate and actionable safety guide, I have structured this content to address both the personnel safety (protecting the scientist from the chemical) and the experimental integrity (protecting the chemical from the scientist).

As a Senior Application Scientist, I know that while ATP-2K is not acutely toxic, mishandling it leads to inconsistent enzymatic assays and rapid hydrolysis. This guide bridges the gap between the Safety Data Sheet (SDS) and the benchtop.

Executive Summary & Risk Profile

Adenosine 5'-triphosphate, dipotassium salt (ATP-2K) is the primary energy currency used in biochemical applications, including kinase assays, ATPase profiling, and metabolic standards.

While generally considered low-hazard compared to cytotoxic agents, it acts as a respiratory and mucosal irritant . Furthermore, the "Senior Scientist" perspective requires us to acknowledge a dual-threat:

  • Biological Hazard: High concentrations can cause respiratory tract irritation (STOT SE 3).

  • Experimental Hazard: ATP is extremely hygroscopic and susceptible to hydrolysis. Human skin contains nucleases and ATPases that will degrade the reagent upon contact.

GHS Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Personal Protective Equipment (PPE) Matrix

The following PPE selection is designed to create a self-validating safety system. If you can smell the reagent or if the powder clumps immediately, your environmental controls have failed.

PPE Selection Logic

The specific PPE required depends on the state of the reagent (Solid Powder vs. Aqueous Solution).

Table 1: PPE Specifications by Handling Phase

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min 0.11mm / 4 mil) Latex is insufficient due to protein interaction risks. Nitrile provides a barrier against skin ATPases contaminating the sample and prevents chemical irritation [1].
Eye Protection Safety Glasses with Side Shields ATP-2K is a fine crystalline powder. Air currents can aerosolize particles, leading to ocular irritation (H319).
Respiratory N95/P95 Mask or Fume Hood Critical: If weighing >500mg or handling outside a hood, an N95 is mandatory to prevent inhalation of dust (H335).
Body Protection Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of dust on street clothes. Cotton/Polyester blend is standard.
Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting PPE based on the operational context.

PPE_Decision_Tree Start Handling ATP-2K State Determine Physical State Start->State Solid Solid / Lyophilized Powder State->Solid Liquid Aqueous Solution State->Liquid Environment Is Fume Hood Available? Solid->Environment Volume Volume / Concentration Liquid->Volume Hood_Yes Standard PPE: Nitrile Gloves + Safety Glasses Environment->Hood_Yes Yes Hood_No Enhanced PPE: N95 Respirator + Goggles Environment->Hood_No No (High Dust Risk) Low_Vol Standard Bench Handling: Gloves + Glasses Volume->Low_Vol < 50mL / Low Conc. High_Vol Splash Risk: Add Face Shield Volume->High_Vol > 50mL / High Conc.

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Workflow: Handling & Weighing

Handling ATP-2K requires strict adherence to temperature and humidity controls. The dipotassium salt is hygroscopic; absorption of water initiates hydrolysis, converting ATP to ADP + Phosphate, rendering your assay invalid.

Protocol: The "Cold-Chain" Handling Method

Objective: Weigh out ATP-2K without compromising safety or chemical stability.

  • Preparation (T-Minus 10 Minutes):

    • Don appropriate PPE (See Table 1).

    • Equip the balance area with an anti-static gun or brush (ATP salts carry static charge, causing powder to "jump" and aerosolize).

    • Crucial: Remove the reagent from -20°C storage and allow the sealed bottle to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Opening a cold bottle introduces condensation.

  • Weighing (The "Zone of Safety"):

    • Perform weighing in a chemical fume hood if possible.

    • If using an open bench, wear an N95 mask.

    • Use a clean, sterile spatula (RNase/DNase free).

    • Technique: Do not pour from the bottle. Transfer small amounts to a weighing boat.

    • Safety Note: If powder spills, do not blow it off. Wipe with a damp tissue (wet with 70% ethanol).

  • Dissolution & Storage:

    • Dissolve immediately in aliquots of buffered solvent (e.g., TRIS or HEPES, pH 7.0–8.0). Avoid unbuffered water , as ATP is acidic and unstable at low pH [2].

    • Keep the solution on ice.

Workflow Visualization

Operational_Workflow Storage 1. Storage (-20°C) Equilibration 2. Equilibrate (Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Hood/N95 + Anti-static) Equilibration->Weighing Minimize Dust Dissolution 4. Dissolution (pH 7.5 Buffer) Weighing->Dissolution Immediate Aliquoting 5. Aliquot & Refreeze Dissolution->Aliquoting Avoid Freeze/Thaw Aliquoting->Storage Cycle Complete

Figure 2: Operational workflow ensuring personnel safety and reagent stability.

Disposal & Emergency Response

Even with low toxicity, responsible science mandates proper disposal to prevent environmental accumulation and drain clogging.

Disposal Protocol
  • Solid Waste: Excess solid ATP-2K should be placed in a labeled hazardous waste container for solids. Do not discard in regular trash due to its chemical classification.

  • Liquid Waste: Aqueous solutions containing ATP can generally be disposed of via drain with copious water flushing, provided no other hazardous co-solvents (like heavy metals or azides) are present. Always verify with your local EHS officer.

  • Contaminated PPE: Dispose of gloves and masks in standard lab waste bins unless heavily contaminated with powder.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do (H319).

  • Skin Contact: Wash with soap and water. If irritation persists, consult a physician.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 439659, Adenosine 5'-triphosphate disodium salt (Analogous Safety Profile). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.